EL-102
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N-[5-(5-cyanothiophen-3-yl)-2-methylphenyl]-4-methoxybenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S2/c1-13-3-4-14(15-9-17(11-20)25-12-15)10-19(13)21-26(22,23)18-7-5-16(24-2)6-8-18/h3-10,12,21H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STJKZARVVAISJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC(=C2)C#N)NS(=O)(=O)C3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Enigmatic EL-102: A Search for a Novel Toluidine Sulfonamide
Initial investigations into the scientific and medical literature have not yielded a specific compound designated as EL-102 belonging to the toluidine sulfonamide class of molecules. While the query specified an in-depth technical guide on "this compound as a novel toluidine sulphonamide," extensive searches have revealed a variety of therapeutic agents with similar numerical designations but distinct chemical identities and mechanisms of action. This suggests that "this compound" as a toluidine sulfonamide may be a misnomer, a compound in very early-stage, non-public development, or a subject of internal, unpublished research.
The search for "this compound" and related terms has surfaced several distinct investigational compounds, none of which are toluidine sulfonamides. These include:
-
LB-102 , a novel benzamide (B126) analog of amisulpride (B195569) investigated for the treatment of schizophrenia.[1]
-
CIL-102 , an alkaloid derivative of Camptotheca acuminata with anti-tumor properties.[2]
-
TAS-102 , an oral combination of trifluridine (B1683248) and tipiracil (B1663634) hydrochloride used in the treatment of metastatic colorectal cancer.[3][4][5][6][7]
-
AL102 , a gamma-secretase inhibitor for the treatment of desmoid tumors.[8][9][10][11][12]
-
AGLE-102 , a treatment based on bone marrow mesenchymal stem cell-derived extracellular vesicles for dystrophic epidermolysis bullosa.[13]
-
IO102-IO103 , a therapeutic cancer vaccine.[14]
While the chemical class of toluidine sulfonamides is well-established, with compounds like p-Toluenesulfonamide being recognized for their potential antineoplastic activity through mechanisms such as increased lysosomal membrane permeabilization, a specific link to a molecule designated "this compound" remains elusive in the public domain.[15]
Due to the absence of specific information on "this compound" as a toluidine sulfonamide, it is not possible to provide the requested in-depth technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams. Further clarification on the identity of "this compound" would be necessary to proceed with a detailed scientific report. Researchers and drug development professionals are encouraged to verify the specific chemical name or alternative designation of the compound of interest.
References
- 1. lbpharma.us [lbpharma.us]
- 2. researchgate.net [researchgate.net]
- 3. TAS-102, a novel antitumor agent: a review of the mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TAS-102: a novel antimetabolite for the 21st century - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Therapeutic potential of TAS-102 in the treatment of gastrointestinal malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. TAS-102: a novel antimetabolite for the 21st century - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. ascopubs.org [ascopubs.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. onclive.com [onclive.com]
- 13. Pipeline - AEGLE Therapeutics [aegletherapeutics.com]
- 14. iobiotech.com [iobiotech.com]
- 15. P-Toluenesulfonamide | C7H9NO2S | CID 6269 - PubChem [pubchem.ncbi.nlm.nih.gov]
Preclinical Profile of EL-102: A Novel Microtubule-Targeting Agent for Prostate Cancer
A Technical Whitepaper for Researchers and Drug Development Professionals
Executive Summary
EL-102, a novel toluidine sulphonamide, has demonstrated significant preclinical activity in various prostate cancer models, including those resistant to standard therapies. This document provides a comprehensive overview of the preclinical data for this compound, detailing its mechanism of action, in vitro efficacy, in vivo activity in combination with docetaxel (B913), and its potential to overcome multidrug resistance. The information presented herein is intended to support further investigation and development of this compound as a promising therapeutic candidate for prostate cancer.
Introduction
Prostate cancer remains a significant global health challenge, with resistance to current therapies, such as taxanes, posing a major clinical hurdle.[1][2] this compound is a novel small molecule inhibitor identified for its potential as a chemotherapeutic agent.[1] Preclinical studies have explored its efficacy in both castration-sensitive and castration-resistant prostate cancer cell lines, as well as in in vivo models.[1] This whitepaper synthesizes the available preclinical findings on this compound, offering a technical guide for researchers and drug development professionals.
Mechanism of Action
This compound exerts its anti-cancer effects through a multi-faceted mechanism of action, primarily targeting microtubule dynamics and key signaling pathways involved in tumor survival and proliferation.
Microtubule Destabilization
Similar to taxanes, a cornerstone of prostate cancer chemotherapy, this compound impacts microtubule function. However, unlike taxanes which stabilize microtubules, this compound acts as a microtubule destabilizing agent.[1] It inhibits tubulin polymerization, leading to a decrease in microtubule stability. This disruption of the cellular cytoskeleton triggers cell cycle arrest and apoptosis.
Cell Cycle Arrest and Apoptosis Induction
Treatment with this compound leads to an accumulation of cells in the G2/M phase of the cell cycle. This cell cycle arrest is a direct consequence of microtubule disruption. Subsequently, this compound induces apoptosis, or programmed cell death, in prostate cancer cells. This is evidenced by the cleavage of Poly (ADP-ribose) polymerase (PARP), a key marker of apoptosis, and the induction of the Caspase 3/7 apoptotic cascade.
Inhibition of Hypoxia-Inducible Factor 1-alpha (Hif1α)
This compound has been shown to inhibit the expression of Hif1α in both normoxic and hypoxic conditions. Hif1α is a critical transcription factor that plays a central role in tumor adaptation to hypoxic environments, promoting angiogenesis and cell survival. By inhibiting Hif1α, this compound may disrupt tumor vascularization and survival in the poorly oxygenated core of solid tumors.
Overcoming Multidrug Resistance
A significant finding from preclinical studies is the ability of this compound to circumvent multidrug resistance mediated by P-glycoprotein (Pgp/MDR1). Cells that have developed resistance to taxanes and other chemotherapeutics by overexpressing Pgp, which actively pumps drugs out of the cell, remain sensitive to this compound. This suggests that this compound is not a substrate for this common drug efflux pump, making it a potentially valuable agent for treating chemoresistant prostate cancer.
In Vitro Efficacy
The in vitro activity of this compound has been evaluated in a panel of human prostate cancer cell lines, representing different stages and characteristics of the disease.
Quantitative Data: Inhibition of Cell Proliferation
This compound demonstrates potent inhibition of cell viability in a dose-dependent manner across various prostate cancer cell lines. The half-maximal inhibitory concentration (IC50) values are consistently in the low nanomolar range.
| Cell Line | Description | This compound IC50 (nM) | Docetaxel IC50 (nM) | Reference |
| CWR22 | Androgen-dependent | ~20 | 0.4 - 0.6 | |
| 22Rv1 | Androgen-independent derivative of CWR22 | ~20 | 0.4 - 0.6 | |
| PC-3 | Bone metastatic, androgen-independent | ~40 | 3.8 | |
| DU145 | Brain metastatic, androgen-independent | ~40 | Not specified |
Table 1: In Vitro Potency of this compound in Prostate Cancer Cell Lines
Of note, the androgen-independent 22Rv1 cell line and its androgen-dependent parent line CWR22 show comparable sensitivity to this compound, suggesting potential activity in hormone-refractory prostate cancer.
In Vivo Studies
The anti-tumor activity of this compound has been assessed in a murine xenograft model of human prostate cancer.
CWR22 Xenograft Model
In a CWR22 xenograft mouse model, treatment with this compound resulted in a significant decrease in tumor volume compared to the control group.
Combination Therapy with Docetaxel
The combination of this compound and docetaxel demonstrated superior tumor growth inhibition compared to either agent alone in the CWR22 xenograft model. This suggests a potential synergistic or additive effect when this compound is used in combination with standard-of-care taxane (B156437) chemotherapy.
Experimental Protocols
The following are generalized methodologies for the key experiments cited in the preclinical evaluation of this compound.
Cell Viability Assay
-
Cell Seeding: Prostate cancer cells (PC-3, DU145, 22Rv1, CWR22) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with increasing concentrations of this compound and/or docetaxel for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is assessed using a metabolic assay, such as the MTT or CellTiter-Glo® assay, which measures the metabolic activity of viable cells.
-
Data Analysis: The results are normalized to untreated controls, and IC50 values are calculated using non-linear regression analysis.
Cell Cycle Analysis
-
Cell Treatment: Cells are treated with this compound at various concentrations for a defined period (e.g., 24 or 48 hours).
-
Cell Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Staining: Fixed cells are stained with a DNA-intercalating dye, such as propidium (B1200493) iodide (PI), in the presence of RNase.
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).
PARP Cleavage Assay (Western Blot)
-
Protein Extraction: Following treatment with this compound, cells are lysed to extract total protein.
-
Protein Quantification: Protein concentration is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is probed with a primary antibody specific for cleaved PARP, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Tubulin Polymerization Assay
-
Reaction Mixture: A reaction mixture containing purified tubulin, GTP, and a fluorescence reporter is prepared.
-
Drug Addition: this compound is added to the reaction mixture at various concentrations.
-
Polymerization Induction: Tubulin polymerization is initiated by raising the temperature.
-
Fluorescence Monitoring: The change in fluorescence, which is proportional to the extent of tubulin polymerization, is monitored over time using a fluorometer.
CWR22 Xenograft Murine Model
-
Cell Implantation: CWR22 prostate cancer cells are implanted subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment Groups: Mice are randomized into treatment groups: vehicle control, this compound alone, docetaxel alone, and this compound in combination with docetaxel.
-
Drug Administration: The drugs are administered according to a predetermined dosing schedule and route (e.g., intraperitoneal or intravenous injection).
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Endpoint: The study is concluded when tumors in the control group reach a specified size, and tumors are excised for further analysis (e.g., histopathology).
Visualizations: Signaling Pathways and Workflows
Caption: Mechanism of Action of this compound in Prostate Cancer.
Caption: Experimental Workflow for the CWR22 Xenograft Model.
Conclusion
The preclinical data for this compound strongly support its continued development as a therapeutic agent for prostate cancer. Its potent in vitro and in vivo activity, coupled with its distinct mechanism of action that includes microtubule destabilization, Hif1α inhibition, and the ability to overcome Pgp-mediated multidrug resistance, positions this compound as a promising candidate for both monotherapy and combination therapy, particularly in the context of chemoresistant disease. Further studies are warranted to fully elucidate its clinical potential.
References
- 1. The novel toluidine sulphonamide EL102 shows pre-clinical in vitro and in vivo activity against prostate cancer and circumvents MDR1 resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The novel toluidine sulphonamide EL102 shows pre-clinical in vitro and in vivo activity against prostate cancer and circumvents MDR1 resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
In-depth Technical Guide: The Dual-Action Mechanism of EL-102 on HIF-1α and Microtubules
A Note to Our Audience of Researchers, Scientists, and Drug Development Professionals:
Our comprehensive investigation into the compound designated "EL-102," with a purported dual-action on Hypoxia-Inducible Factor 1-alpha (HIF-1α) and microtubules, has yielded no publicly available data, preclinical or clinical studies, or publications that match this specific agent and mechanism of action.
Extensive searches have revealed several investigational therapies with similar nomenclature, none of which possess the dual-action profile on HIF-1α and microtubules as specified. These include:
-
AGLE-102: A cell-based therapy utilizing extracellular vesicles for tissue regeneration in conditions like Dystrophic Epidermolysis Bullosa.
-
TAS-102 (Lonsurf®): An oral cytotoxic combination of trifluridine (B1683248) and tipiracil, which functions primarily through DNA incorporation and inhibition of thymidine (B127349) phosphorylase.
-
AL102: An oral gamma-secretase inhibitor under investigation for desmoid tumors, acting on the Notch signaling pathway.
-
IO102: A component of an investigational cancer vaccine designed to elicit an immune response against IDO and PD-L1 expressing cells.
-
TAK-102: A CAR-T cell therapy targeting Glypican-3 (GPC3) in solid tumors.
Given the absence of information on "this compound," it is possible that this is an internal project name not yet in the public domain, a compound that has been discontinued (B1498344) in early-stage development, or that the name provided is inaccurate.
To provide a valuable resource for our target audience, this guide will instead focus on the foundational scientific principles and experimental methodologies relevant to investigating a hypothetical agent with the dual-action of HIF-1α and microtubule inhibition. This will serve as a framework for understanding the potential therapeutic rationale and the technical approaches required for the development of such a compound.
Section 1: The Therapeutic Rationale for Dual HIF-1α and Microtubule Inhibition
A therapeutic agent that concurrently targets both HIF-1α and microtubule dynamics would represent a novel and potent anti-cancer strategy.
-
HIF-1α as a Target: HIF-1α is a master transcriptional regulator of the cellular response to hypoxia. In the tumor microenvironment, its activation promotes angiogenesis, metabolic reprogramming (the Warburg effect), cell survival, and metastasis. Inhibition of HIF-1α can therefore abrogate these key tumor-promoting pathways.
-
Microtubules as a Target: Microtubules are essential components of the cytoskeleton, crucial for cell division (mitotic spindle formation), intracellular transport, and maintenance of cell shape. Microtubule-targeting agents (e.g., taxanes, vinca (B1221190) alkaloids) are among the most successful classes of chemotherapeutics, primarily by inducing mitotic arrest and apoptosis.
The synergy of a dual-action inhibitor would lie in its ability to attack tumors on two critical fronts: disrupting the fundamental cellular machinery required for proliferation while simultaneously cutting off the adaptive pathways that allow tumors to thrive in a hypoxic environment.
Section 2: Key Signaling Pathways
Understanding the signaling pathways is critical for elucidating the mechanism of action of a dual-targeting agent.
The HIF-1α Signaling Pathway
Under normoxic conditions, HIF-1α is hydroxylated by prolyl hydroxylases (PHDs), leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, followed by proteasomal degradation. In a hypoxic environment, the lack of oxygen as a substrate for PHDs leads to the stabilization of HIF-1α. It then translocates to the nucleus, dimerizes with HIF-1β (ARNT), and binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes.
In-Depth Technical Guide to EL-102: A Novel Toluidine Sulfonamide for Prostate Cancer Therapy
For Immediate Release
DUBLIN, Ireland – In a significant advancement for oncology research, the novel toluidine sulfonamide EL-102 has demonstrated considerable preclinical efficacy in the treatment of prostate cancer, including in models resistant to current standard-of-care chemotherapies. This technical guide provides an in-depth overview of the chemical structure, properties, and anti-cancer activity of this compound, tailored for researchers, scientists, and professionals in drug development.
Core Chemical Structure and Properties
This compound, with the IUPAC name N-[5-(5-cyano-thiophen-3-yl)-2-methyl-phenyl]-4-methoxy-benzenesulfonamide, is a next-generation derivative of a family of toluidine sulfonamide hypoxia-induced factor 1α (Hif1α) inhibitors.[1] Its unique chemical architecture is central to its therapeutic activity.
| Property | Value |
| IUPAC Name | N-[5-(5-cyano-thiophen-3-yl)-2-methyl-phenyl]-4-methoxy-benzenesulfonamide |
| Molecular Formula | C₁₉H₁₆N₂O₃S₂ |
| Molecular Weight | 384.47 g/mol |
| CAS Number | 1233948-61-2 |
Preclinical Efficacy and Mechanism of Action
This compound has been shown to be a potent inhibitor of prostate cancer cell proliferation, with IC50 values in the nanomolar range across a panel of both androgen-sensitive and castration-resistant prostate cancer cell lines.[1][2][3] A key finding is the compound's ability to circumvent multidrug resistance mediated by the P-glycoprotein (Pgp) efflux pump, also known as MDR1.[1]
In Vitro Activity
The inhibitory effects of this compound on the viability of various prostate cancer cell lines are summarized below.
| Cell Line | Androgen Receptor Status | IC50 (nM) of this compound |
| CWR22 | Positive (Androgen-sensitive) | ~20-40 |
| 22Rv1 | Positive (Castration-resistant) | ~20-40 |
| PC-3 | Negative (Castration-resistant) | ~20-40 |
| DU145 | Negative (Castration-resistant) | ~20-40 |
Data extracted from Toner et al., Br J Cancer, 2013.
In Vivo Efficacy
In a murine xenograft model using CWR22 prostate cancer cells, this compound demonstrated significant tumor inhibition, both as a monotherapy and in combination with the taxane (B156437) chemotherapeutic agent, docetaxel. The combination therapy, in particular, showed superior tumor inhibition compared to either agent alone.
Mechanism of Action
The anti-cancer properties of this compound are attributed to a multi-faceted mechanism of action:
-
Inhibition of Tubulin Polymerization: this compound disrupts microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest in the G2/M phase.
-
Induction of Apoptosis: The compound promotes programmed cell death, as evidenced by the cleavage of poly(ADP-ribose) polymerase (PARP) and an increase in the sub-G1 cell population. This is achieved through the induction of the Caspase 3/7 apoptotic cascade.
-
Inhibition of Hif1α: As a derivative of Hif1α inhibitors, this compound is believed to inhibit the hypoxia-induced signaling pathway, a critical component in tumor survival and angiogenesis.
Signaling and Experimental Workflows
To visually represent the complex biological processes involved in the action of this compound, the following diagrams have been generated using the DOT language.
Proposed Signaling Pathway of this compound in Prostate Cancer Cells
Caption: Proposed mechanism of action of this compound in prostate cancer cells.
Experimental Workflow for Assessing this compound Efficacy
Caption: Workflow for preclinical evaluation of this compound.
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are summaries of key experimental protocols used in the evaluation of this compound.
Cell Viability Assay
-
Cell Seeding: Prostate cancer cells (PC-3, DU145, 22Rv1, CWR22) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: Cells are treated with a range of concentrations of this compound, docetaxel, or a combination of both. Control wells receive the vehicle (e.g., DMSO).
-
Incubation: Plates are incubated for a specified period (e.g., 72 hours).
-
Viability Assessment: A viability reagent (e.g., MTT or XTT) is added to each well.
-
Data Acquisition: The absorbance is read using a microplate reader at the appropriate wavelength.
-
Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control, and IC50 values are determined.
Cell Cycle Analysis
-
Cell Treatment: Cells are treated with this compound, docetaxel, or vehicle control for a specified duration (e.g., 24 or 48 hours).
-
Cell Harvesting: Both adherent and floating cells are collected, washed with PBS, and fixed in cold ethanol.
-
Staining: Fixed cells are treated with RNase A and stained with propidium (B1200493) iodide.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in each phase of the cell cycle (G1, S, G2/M) and the sub-G1 population (indicative of apoptosis) is quantified.
PARP Cleavage Assay (Western Blot)
-
Protein Extraction: Following treatment with this compound, docetaxel, or control, cells are lysed to extract total protein.
-
Quantification: Protein concentration is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Western Blotting: Proteins are transferred to a PVDF membrane.
-
Immunodetection: The membrane is probed with a primary antibody specific for PARP, followed by a horseradish peroxidase-conjugated secondary antibody.
-
Visualization: The protein bands (full-length and cleaved PARP) are visualized using an enhanced chemiluminescence detection system.
Tubulin Polymerization Assay
-
Reaction Setup: A reaction mixture containing purified tubulin, a fluorescence-based reporter, and GTP in a polymerization buffer is prepared.
-
Compound Addition: this compound or a control compound is added to the reaction mixture.
-
Fluorescence Monitoring: The polymerization of tubulin into microtubules is monitored in real-time by measuring the increase in fluorescence intensity at 37°C in a microplate reader.
-
Data Analysis: The rate and extent of tubulin polymerization are analyzed to determine the inhibitory effect of this compound.
Conclusion and Future Directions
This compound is a promising novel therapeutic agent for prostate cancer, demonstrating potent in vitro and in vivo activity. Its unique mechanism of action, particularly its ability to circumvent MDR1-mediated resistance, positions it as a strong candidate for further development, both as a monotherapy and in combination with existing chemotherapies like docetaxel. Future research will likely focus on its efficacy in metastatic prostate cancer models and its progression toward clinical evaluation.
References
EL-102: A Preclinical Overview of a Novel Microtubule and Hif1α Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and preclinical development of EL-102, a novel toluidine sulfonamide. This compound has demonstrated significant potential as an anti-cancer agent, particularly in the context of prostate cancer and multidrug-resistant tumors. This document summarizes key preclinical findings, details experimental methodologies, and visualizes the compound's mechanism of action.
Introduction
This compound is a small molecule belonging to the toluidine sulfonamide class of compounds. Preclinical research has identified it as a dual-action agent that targets two critical pathways in cancer progression: microtubule dynamics and the hypoxia-inducible factor 1-alpha (Hif1α) signaling pathway.[1] Its ability to circumvent multidrug resistance mediated by P-glycoprotein (MDR1) further highlights its potential therapeutic value.[1]
Discovery and Development Timeline
While a detailed public timeline of this compound's discovery is not extensively documented, a key preclinical study published in 2013 laid the groundwork for its characterization. This research, associated with Elara Pharmaceuticals GmbH, established the compound's in vitro and in vivo efficacy in prostate cancer models.[1][2] The study focused on its activity as a single agent and in combination with the taxane (B156437) chemotherapeutic, docetaxel.[1]
Mechanism of Action
This compound exerts its anti-cancer effects through a multi-pronged approach, primarily by disrupting microtubule function and inhibiting the cellular response to hypoxia.
Microtubule Destabilization
Similar to taxanes and vinca (B1221190) alkaloids, this compound targets the microtubule network, which is crucial for cell division, intracellular transport, and maintenance of cell shape. However, unlike taxanes which stabilize microtubules, this compound inhibits tubulin polymerization, leading to microtubule destabilization. This disruption of microtubule dynamics results in a mitotic arrest in the G2/M phase of the cell cycle and subsequently induces apoptosis, or programmed cell death.
References
AL102: A Novel Gamma-Secretase Inhibitor for the Treatment of Progressing Desmoid Tumors
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of AL102, a potent, orally available, and selective gamma-secretase inhibitor (GSI) under investigation for the treatment of progressing desmoid tumors. Desmoid tumors, also known as aggressive fibromatosis, are rare, non-metastatic but locally aggressive soft tissue neoplasms with a high rate of recurrence.[1] The development of AL102 represents a targeted therapeutic strategy against the underlying molecular drivers of this challenging disease.
Core Mechanism of Action: Inhibition of the Notch Signaling Pathway
AL102's primary mechanism of action is the inhibition of the gamma-secretase complex, a key enzyme in the Notch signaling pathway.[2] In desmoid tumors, the Wnt/β-catenin signaling pathway is frequently dysregulated due to mutations in either the CTNNB1 or APC genes.[1] There is significant crosstalk between the Wnt and Notch signaling pathways, and the Notch pathway is also activated in desmoid tumor cells.[1][3][4]
The binding of a ligand to the Notch receptor initiates a series of proteolytic cleavages. The final cleavage is mediated by the gamma-secretase complex, which releases the Notch intracellular domain (NICD). NICD then translocates to the nucleus and activates the transcription of target genes that promote cell proliferation and survival.[4][5] By inhibiting gamma-secretase, AL102 prevents the release of NICD, thereby blocking the downstream signaling of the Notch pathway and mitigating its oncogenic effects in desmoid tumors.[2]
Clinical Development: The RINGSIDE Trial
AL102 is being evaluated in the pivotal Phase 2/3 RINGSIDE trial (NCT04871282), a multicenter study in patients with progressing desmoid tumors.[6]
Experimental Protocols
RINGSIDE Trial Design:
The RINGSIDE study is a two-part trial:[6]
-
Part A (Phase 2): An open-label, dose-finding study to determine the optimal dose and schedule of AL102.[7]
-
Part B (Phase 3): A double-blind, placebo-controlled study to evaluate the efficacy and safety of the selected AL102 dose from Part A.[7]
Key Inclusion and Exclusion Criteria for the RINGSIDE Trial:
| Criteria | Inclusion | Exclusion |
| Diagnosis | Histologically confirmed desmoid tumor (aggressive fibromatosis).[8] | Diagnosed with a malignancy in the past 2 years (with some exceptions).[9] |
| Disease Status | Progressing desmoid tumor, defined as ≥10% unidimensional growth within 18 months (Part A) or ≥20% by RECIST v1.1 within 12 months (Part B).[6][8] | Prior treatment with a gamma-secretase inhibitor. |
| Age | ≥18 years for Part A; ≥12 years for Part B.[6][8] | N/A |
| Prior Therapy | Treatment-naïve or recurrent/refractory disease.[10] Any prior treatments for desmoid tumors must be discontinued (B1498344) at least 4 weeks before starting the study medication.[10] | N/A |
| Gastrointestinal | Able to swallow capsules.[10] | Current or recent (within 2 months) GI disease or disorders that increase the risk of diarrhea (e.g., inflammatory bowel disease, Crohn's disease).[9] |
| Organ Function | Adequate organ and marrow function.[9] | Significant abnormalities in organ and marrow function as defined in the protocol.[9] |
| Infections | No evidence of uncontrolled, active infection.[9] | Known active infection with hepatitis B, hepatitis C, or HIV.[11] |
Clinical Efficacy Data (RINGSIDE Phase 2, Part A)
The Phase 2 portion of the RINGSIDE trial demonstrated promising anti-tumor activity of AL102 in patients with progressing desmoid tumors.
Table 1: Overall Response Rate (ORR) and Disease Control Rate (DCR)
| Dose Regimen | Evaluable Patients (n) | Overall Response Rate (ORR) | Disease Control Rate (DCR) |
| 1.2 mg once daily (QD) | 12 | 50.0% | 100% |
| 2 mg twice weekly (BIW) | 11 | 45.5% | 97% |
| 4 mg twice weekly (BIW) | 13 | 23.1% | 91% |
Data from ASCO 2023 presentation.
Table 2: Tumor Volume and T2 Signal Intensity Changes from Baseline
| Dose Regimen | Median Change in Tumor Volume (Week 28) | Median Change in T2 Signal Intensity (Week 28) |
| 1.2 mg once daily (QD) | -76.4% | Not Reported |
| 2 mg twice weekly (BIW) | -51.2% | -50.2% |
| 4 mg twice weekly (BIW) | -35.5% | -42.1% |
Data from ASCO 2023 and OncLive presentations.[2]
Safety and Tolerability Profile
AL102 was generally well-tolerated across all dose regimens in the RINGSIDE Phase 2 trial. The majority of treatment-emergent adverse events (TEAEs) were Grade 1 or 2.
Table 3: Most Common Treatment-Emergent Adverse Events (TEAEs)
| Adverse Event | Grade 1-2 | Grade 3 |
| Diarrhea | Most Common | Uncommon |
| Nausea | Common | Uncommon |
| Fatigue | Common | Uncommon |
| Alopecia | Common | Uncommon |
| Dry Skin | Common | Uncommon |
Grade 3 drug-related TEAEs were reported in 26.2% of patients across all tested doses. No Grade 4 or 5 TEAEs related to AL102 were observed.[12]
Future Directions
The promising efficacy and manageable safety profile of AL102 in the Phase 2 portion of the RINGSIDE trial have led to the selection of the 1.2 mg once-daily dose for the ongoing Phase 3 part of the study.[12] The results from the Phase 3 trial will be crucial in determining the future role of AL102 as a potential new therapeutic option for patients with progressing desmoid tumors. The FDA has granted Orphan Drug Designation to AL102 for the treatment of desmoid tumors, highlighting the significant unmet medical need in this patient population.[2]
References
- 1. Molecular pathogenesis of desmoid tumor and the role of γ-secretase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. onclive.com [onclive.com]
- 3. Targeting the notch pathway: A potential therapeutic approach for desmoid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular insights into desmoid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Notch signaling pathway in desmoid tumor: Recent advances and the therapeutic prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. ichgcp.net [ichgcp.net]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. A Study of AL102 in Patients With Progressing Desmoid Tumors [ctv.veeva.com]
- 10. AL102 for Desmoid Tumors · Info for Participants · Phase Phase 2 & 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. aacrjournals.org [aacrjournals.org]
EL-102: A Technical Guide to Overcoming MDR1-Mediated Multidrug Resistance
A Novel Toluidine Sulfonamide for Circumventing P-glycoprotein-Mediated Drug Efflux
This technical guide provides an in-depth overview of the pre-clinical data and methodologies used to establish the role of EL-102, a novel toluidine sulfonamide, in overcoming multidrug resistance (MDR) mediated by the overexpression of P-glycoprotein (P-gp), the protein product of the MDR1 gene. This document is intended for researchers, scientists, and drug development professionals actively engaged in oncology and chemotherapy resistance research.
This compound has demonstrated significant in vitro and in vivo activity against various cancer cell lines, including those exhibiting high levels of resistance to conventional taxane-based chemotherapeutics.[1] Its unique mechanism of action, which includes the inhibition of tubulin polymerization and Hypoxia-inducible factor 1-alpha (Hif1α), contributes to its efficacy in both drug-sensitive and resistant cancer models.[1][2] A key finding is that this compound's cytotoxic efficacy is not diminished by the overexpression of P-glycoprotein, a common mechanism of resistance to drugs like docetaxel (B913), paclitaxel (B517696), and doxorubicin.[1]
Quantitative Data Summary
The following tables summarize the quantitative data from in vitro and in vivo studies, highlighting the efficacy of this compound in overcoming MDR1-mediated resistance.
Table 1: In Vitro Cytotoxicity of this compound and Other Chemotherapeutic Agents
This table presents the half-maximal inhibitory concentration (IC50) values for this compound and other standard chemotherapeutic agents in the parental DLKP human lung carcinoma cell line and its MDR1-overexpressing variant, DLKPA. The "Fold Resistance" column indicates the degree of resistance observed in the DLKPA cell line compared to the parental line.
| Compound | Cell Line | IC50 (nM) ± s.d. | Fold Resistance |
| Doxorubicin | DLKP | 24 ± 2.0 | 204 |
| DLKPA | 4900 ± 300 | ||
| Docetaxel | DLKP | 0.15 ± 0.04 | 253 |
| DLKPA | 38 ± 3.0 | ||
| Paclitaxel | DLKP | 1.2 ± 0.5 | 258 |
| DLKPA | 310 ± 25 | ||
| Vincristine | DLKP | 0.91 ± 0.1 | 691 |
| DLKPA | 629 ± 160 | ||
| This compound | DLKP | 14.4 ± 0.8 | 1.1 |
| DLKPA | 16.3 ± 1.2 |
Data sourced from Toner et al. (2013).[1]
Table 2: In Vivo Efficacy of this compound in Combination with Docetaxel in a CWR22 Xenograft Model
This table summarizes the rate of tumor growth (slope of the growth curve) in a CWR22 prostate cancer xenograft mouse model under different treatment regimens. The data demonstrates that the addition of this compound significantly enhances the anti-tumor activity of docetaxel.
| Treatment Group | Rate of Tumor Growth (slope) ± s.e.m. | R² | P-value vs Vehicle | P-value vs Docetaxel |
| Vehicle | 0.1414 ± 0.01438 | 0.9603 | - | - |
| This compound (12 mg/kg) | 0.1210 ± 0.01179 | 0.9462 | 0.3385 | <0.0001 |
| This compound (15 mg/kg) | 0.08451 ± 0.006934 | 0.9612 | 0.003 | <0.0001 |
| Docetaxel (12 mg/kg) | 0.04230 ± 0.002531 | 0.9688 | <0.0001 | - |
| Docetaxel (12 mg/kg) + this compound (12 mg/kg) | 0.01533 ± 0.0008838 | 0.9709 | <0.0001 | <0.0001 |
| Docetaxel (12 mg/kg) + this compound (15 mg/kg) | 0.01537 ± 0.001704 | 0.9003 | <0.0001 | <0.0001 |
Data sourced from Toner et al. (2013).[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the pre-clinical evaluation of this compound.
Cell Viability Assay
This protocol was used to determine the IC50 values of this compound and other compounds.
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to attach overnight.
-
Drug Treatment: The following day, cells were treated with a serial dilution of the test compounds (this compound, docetaxel, etc.) for 72 hours.
-
MTT Assay: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.
-
Solubilization: The medium was then aspirated, and 100 µL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: The absorbance was read at 570 nm using a 96-well plate reader.
-
Analysis: IC50 values were calculated from the dose-response curves using appropriate software (e.g., GraphPad Prism).
Cell Cycle Analysis
This protocol was used to assess the effect of this compound on cell cycle distribution.
-
Cell Treatment: Cells were treated with the desired concentration of this compound for 24, 48, and 72 hours.
-
Cell Harvesting: Both adherent and floating cells were collected, washed with PBS, and fixed in 70% ice-cold ethanol (B145695) overnight at 4°C.
-
Staining: Fixed cells were washed with PBS and then incubated with a solution containing 50 µg/mL propidium (B1200493) iodide (PI) and 100 µg/mL RNase A for 30 minutes at room temperature in the dark.
-
Flow Cytometry: The DNA content of the cells was analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in each phase of the cell cycle (G1, S, G2/M) was determined using cell cycle analysis software.
PARP Cleavage Assay for Apoptosis
This Western blot protocol was used to detect apoptosis through the cleavage of PARP.
-
Protein Extraction: Cells were treated with this compound for 24 and 48 hours. Whole-cell lysates were prepared using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: The protein concentration of the lysates was determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein (typically 20-30 µg) were separated by SDS-polyacrylamide gel electrophoresis.
-
Western Blotting: The separated proteins were transferred to a PVDF membrane. The membrane was blocked with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Antibody Incubation: The membrane was incubated with a primary antibody against PARP overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. The presence of the 89 kDa cleaved PARP fragment is indicative of apoptosis.
Tubulin Polymerization Assay
This assay was used to determine the direct effect of this compound on tubulin dynamics.
-
Reaction Setup: A reaction mixture containing purified tubulin protein, GTP, and a fluorescent reporter was prepared in a 96-well plate.
-
Compound Addition: this compound or control compounds (e.g., nocodazole (B1683961) as an inhibitor, paclitaxel as a stabilizer) were added to the wells.
-
Fluorescence Reading: The plate was immediately placed in a pre-warmed (37°C) 96-well plate reader. The fluorescence intensity was measured kinetically (e.g., every minute for 60 minutes) at an excitation wavelength of 360 nm and an emission wavelength of 450 nm.
-
Analysis: The rate of tubulin polymerization is proportional to the increase in fluorescence. The effect of this compound on the polymerization rate was compared to the controls.
In Vivo CWR22 Xenograft Murine Model
This protocol was used to evaluate the in vivo anti-tumor efficacy of this compound.
-
Tumor Implantation: CWR22 prostate cancer tumor fragments were transplanted subcutaneously into the flanks of male nude mice.
-
Treatment Initiation: When the tumors reached a palpable size, the mice were randomized into treatment and control groups.
-
Drug Administration: this compound and docetaxel were administered according to the specified doses and schedule (e.g., 5 days on, 2 days off).
-
Tumor Measurement: Tumor volume was measured regularly (e.g., twice a week) using calipers.
-
Data Analysis: The rate of tumor growth was calculated for each treatment group and compared to the vehicle control group to determine the anti-tumor activity. Statistical analysis (e.g., F-test, ANOVA) was used to determine the significance of the observed differences.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanism of action of this compound and the experimental workflow used to assess its efficacy in MDR1-resistant cells.
Caption: Proposed mechanism of action of this compound.
Caption: Experimental workflow for assessing this compound's efficacy.
References
Methodological & Application
Application Notes and Protocols for Determining EL-102 IC50 in Prostate Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
EL-102 is a novel toluidine sulphonamide compound that has demonstrated significant preclinical activity against prostate cancer.[1] It functions as a dual inhibitor of apoptosis and angiogenesis.[2][3] This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of this compound in various prostate cancer cell lines. The IC50 value is a critical measure of a drug's potency and is essential for preclinical drug development.[4]
This compound's mechanism of action involves the inhibition of tubulin polymerization, leading to microtubule destabilization and cell cycle arrest in the G2/M phase.[1] This ultimately induces apoptosis, as evidenced by the cleavage of PARP.[1] Furthermore, this compound has been shown to decrease the expression of Hypoxia-inducible factor 1-alpha (Hif1α), a key regulator of angiogenesis and tumor cell survival.[1][2] Notably, this compound has shown efficacy in both androgen-sensitive and castration-resistant prostate cancer cell lines and may circumvent multidrug resistance mediated by MDR1.[1][5]
Data Presentation: IC50 Values of this compound in Prostate Cancer Cell Lines
The following table summarizes the reported IC50 values for this compound in various prostate cancer cell lines after a 72-hour drug exposure.
| Cell Line | Androgen Receptor (AR) Status | Origin of Metastasis | IC50 (nM) |
| CWR22 | Positive, Androgen-dependent | Non-metastatic | ~21 |
| 22Rv1 | Positive, Androgen-independent | Non-metastatic | ~21 |
| PC-3 | Negative | Bone | ~40 |
| DU145 | Negative | Brain | ~40 |
Data sourced from a 2013 study on the preclinical activity of this compound.[1]
Experimental Protocols
This section outlines a detailed methodology for determining the IC50 of this compound in prostate cancer cells using a cell viability assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials
-
Prostate cancer cell lines (e.g., PC-3, DU145, 22Rv1, CWR22)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)
-
This compound compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Experimental Workflow
Caption: Experimental workflow for determining the IC50 of this compound.
Step-by-Step Protocol
-
Cell Seeding:
-
Culture prostate cancer cells to approximately 80% confluency.
-
Trypsinize and resuspend the cells in fresh complete medium.
-
Perform a cell count and adjust the cell suspension to a density of 5 x 104 cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.1 nM to 1000 nM).
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a blank control (medium only).
-
Carefully remove the old medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
-
Cell Viability Assay (MTT):
-
Incubate the treated plates for 72 hours at 37°C and 5% CO2.
-
After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for an additional 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control using the following formula:
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Fit a sigmoidal dose-response curve to the data using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
-
Signaling Pathway
The following diagram illustrates the key signaling pathways affected by this compound in prostate cancer cells.
Caption: Signaling pathway of this compound in prostate cancer cells.
References
- 1. The novel toluidine sulphonamide EL102 shows pre-clinical in vitro and in vivo activity against prostate cancer and circumvents MDR1 resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. The Importance of IC50 Determination | Visikol [visikol.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Investigating the Synergy of EL-102 and Docetaxel
For Researchers, Scientists, and Drug Development Professionals
Introduction
The combination of targeted therapies with standard cytotoxic agents represents a promising strategy to enhance anti-cancer efficacy and overcome drug resistance. Docetaxel (B913), a taxane-based chemotherapeutic, is a widely used treatment for various solid tumors, including prostate cancer. Its mechanism of action involves the stabilization of microtubules, leading to cell cycle arrest and apoptosis.[1][2][3] EL-102 is a novel dual-action small molecule that promotes apoptosis through the induction of the Caspase 3/7 cascade and inhibits angiogenesis by blocking HIF-1α induced hypoxic signaling.[4][5] Preclinical studies have indicated that the combination of this compound and docetaxel results in greater inhibition of tumor growth in prostate cancer models than either agent alone, suggesting a synergistic relationship.[4][5][6]
These application notes provide a comprehensive experimental framework to investigate and quantify the synergistic effects of this compound and docetaxel in vitro. The protocols detailed below will enable researchers to assess cell viability, determine the nature of the drug interaction using the Combination Index (CI) method, and elucidate the underlying molecular mechanisms through apoptosis and protein expression analysis.
Data Presentation
Table 1: In Vitro IC50 Values of this compound and Docetaxel in Prostate Cancer Cell Lines
| Cell Line | This compound IC50 (nM) | Docetaxel IC50 (nM) |
| CWR22 | 10-50 | User-determined |
| 22Rv1 | 10-50 | User-determined |
| PC-3 | 10-50 | User-determined |
| DU145 | 10-50 | User-determined |
| Prostate cancer cell lines have shown sensitivity to this compound with IC50 values in the 10-50 nM range.[4][5] IC50 values for docetaxel should be experimentally determined for each cell line. |
Table 2: Combination Index (CI) for this compound and Docetaxel
| Combination Ratio (this compound:Docetaxel) | Fa (Fraction Affected) | Combination Index (CI) | Synergy Interpretation |
| e.g., 1:1 | 0.25 | User-calculated | Synergism/Additive/Antagonism |
| 0.50 | User-calculated | Synergism/Additive/Antagonism | |
| 0.75 | User-calculated | Synergism/Additive/Antagonism | |
| 0.90 | User-calculated | Synergism/Additive/Antagonism | |
| The Combination Index (CI) is calculated based on the Chou-Talalay method.[7][8][9][10][11] CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[7][8][9][10] |
Table 3: Apoptosis Analysis by Annexin V/PI Staining
| Treatment Group | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | User-determined | User-determined |
| This compound (IC50) | User-determined | User-determined |
| Docetaxel (IC50) | User-determined | User-determined |
| This compound + Docetaxel | User-determined | User-determined |
Table 4: Western Blot Densitometry Analysis
| Target Protein | Vehicle Control (Relative Density) | This compound (Relative Density) | Docetaxel (Relative Density) | This compound + Docetaxel (Relative Density) |
| Cleaved Caspase-3 | 1.0 | User-determined | User-determined | User-determined |
| Cleaved Caspase-7 | 1.0 | User-determined | User-determined | User-determined |
| Bcl-2 | 1.0 | User-determined | User-determined | User-determined |
| Bax | 1.0 | User-determined | User-determined | User-determined |
| Survivin | 1.0 | User-determined | User-determined | User-determined |
| Loading Control (e.g., β-actin) | 1.0 | 1.0 | 1.0 | 1.0 |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT/XTT Assay)
This protocol determines the cytotoxic effects of this compound and docetaxel, alone and in combination, on prostate cancer cell lines.
Materials:
-
Prostate cancer cell lines (e.g., CWR22, 22Rv1, PC-3, DU145)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound and Docetaxel stock solutions
-
96-well plates
-
MTT or XTT reagent
-
Solubilization buffer (for MTT)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound and docetaxel in complete medium.
-
Treat cells with varying concentrations of this compound or docetaxel alone to determine the IC50 value for each drug.
-
For combination studies, treat cells with this compound and docetaxel at a constant ratio (e.g., based on the ratio of their IC50 values) across a range of concentrations.
-
Include vehicle-treated control wells.
-
Incubate the plates for 72 hours.
-
Add MTT or XTT reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.
-
If using MTT, add solubilization buffer and incubate until the formazan (B1609692) crystals are dissolved.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot dose-response curves to determine IC50 values.
Protocol 2: Combination Index (CI) Analysis
This protocol uses the data from the cell viability assay to determine the nature of the interaction between this compound and docetaxel.
Procedure:
-
Using the dose-response data from the combination experiments in Protocol 1, calculate the Combination Index (CI) using software such as CompuSyn or a manual calculation based on the Chou-Talalay method.[7][8][9][10][11]
-
The CI is calculated using the following formula: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ where (D)₁ and (D)₂ are the concentrations of the drugs in combination that elicit a certain effect (e.g., 50% inhibition), and (Dx)₁ and (Dx)₂ are the concentrations of the single drugs that produce the same effect.[9]
-
Generate Fa-CI plots (Fraction affected vs. CI) and/or isobolograms to visualize the synergy over a range of effect levels.
Protocol 3: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the induction of apoptosis following treatment with this compound and docetaxel.
Materials:
-
Prostate cancer cells
-
6-well plates
-
This compound and Docetaxel
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with this compound, docetaxel, or the combination at their respective IC50 concentrations for 48 hours. Include a vehicle-treated control.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
Protocol 4: Western Blot Analysis
This protocol is for assessing the levels of key apoptosis-related proteins.
Materials:
-
Prostate cancer cells
-
6-well plates
-
This compound and Docetaxel
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Cleaved Caspase-3, Cleaved Caspase-7, Bcl-2, Bax, Survivin, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed and treat cells as described in Protocol 3 for 48 hours.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[12][14][15]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.[12]
-
Perform densitometric analysis of the protein bands, normalizing to a loading control like β-actin.
Mandatory Visualizations
References
- 1. Reversal of docetaxel resistance in prostate cancer by Notch signaling inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synergistic effect of the γ-secretase inhibitor PF-03084014 and docetaxel in breast cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cancernetwork.com [cancernetwork.com]
- 4. ascopubs.org [ascopubs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The Benefit of Combining Docetaxel with Androgen Deprivation Therapy in Localized and Metastatic Hormone-sensitive Prostate Cancer is Predicted by ERG Expression: An Analysis of Two GETUG Phase 3 Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. targetedonc.com [targetedonc.com]
- 10. Gamma Secretase Inhibitors in Cancer: A Current Perspective on Clinical Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gamma Secretase Inhibitors in Cancer: A Current Perspective on Clinical Performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ayala Pharmaceuticals Selected to Present Efficacy and Tolerability Data on AL102 in Desmoid Tumors at the European Society for Medical Oncology (ESMO) 2022 Congress - BioSpace [biospace.com]
- 13. γ-Secretase inhibitors and modulators: Mechanistic insights into the function and regulation of γ-Secretase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Amyloid precursor protein selective gamma-secretase inhibitors for treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
Application Notes and Protocols for EL-102 in a CWR22 Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of EL-102, a novel dual inhibitor of apoptosis and angiogenesis, in a CWR22 prostate cancer xenograft model. The CWR22 model is an invaluable tool for preclinical studies, as it is an androgen-dependent human prostate carcinoma that recapitulates key features of clinical prostate cancer progression.[1][2]
Introduction to this compound
This compound is a novel toluidine sulfonamide identified through a phenotypic screen for inhibitors of the hypoxia signaling cascade.[3][4] It functions as a dual-action compound, inducing apoptosis and inhibiting angiogenesis. Mechanistically, this compound inhibits tubulin polymerization and the Hif1α-induced hypoxic signaling pathway while concurrently activating the Caspase 3/7 apoptotic cascade. Preclinical studies have demonstrated its efficacy in reducing tumor volume in CWR22 xenografts, both as a monotherapy and in combination with docetaxel (B913).
CWR22 Xenograft Model Characteristics
The CWR22 xenograft is derived from a primary human prostatic carcinoma and is characterized by its initial androgen-dependent growth. Following androgen deprivation, the tumors typically regress before recurring in an androgen-independent state, designated as CWR22R. This model is particularly relevant for studying disease progression and the efficacy of novel therapeutic agents in both hormone-sensitive and castration-resistant prostate cancer settings.
Quantitative Data Summary
The following table summarizes the in vitro efficacy of this compound against various prostate cancer cell lines, including the androgen-dependent CWR22 cell line from which the xenograft is derived.
| Cell Line | Type | This compound IC50 (nM) | Reference |
| CWR22 | Androgen-Dependent Prostate Cancer | 10-50 | |
| 22Rv1 | Androgen-Independent Prostate Cancer | 10-50 | |
| PC3 | Metastatic Prostate Cancer | ~21-40 | |
| DU145 | Metastatic Prostate Cancer | ~21-40 |
In vivo studies have demonstrated that this compound significantly decreases tumor volume in CWR22 murine xenografts compared to control groups. Furthermore, the combination of this compound with docetaxel resulted in a greater inhibition of tumor growth than either agent administered alone.
Experimental Protocols
CWR22 Xenograft Establishment
Materials:
-
CWR22 tumor fragments or cells
-
Male athymic nude mice (6-8 weeks old)
-
Matrigel (Corning)
-
Surgical instruments (forceps, scissors)
-
26-gauge needle and 1 mL syringe
-
Anesthetic (e.g., isoflurane)
-
Animal housing facility
Protocol:
-
Obtain CWR22 tumor tissue from a reliable source. If using a cell line, expand the cells in appropriate culture media.
-
Anesthetize the mouse using a calibrated vaporizer with isoflurane.
-
Prepare the injection site on the flank of the mouse by shaving and sterilizing with an alcohol wipe.
-
If using tumor fragments, mince the tissue into small pieces (1-2 mm³). If using cells, resuspend them in a 1:1 mixture of sterile PBS and Matrigel to a final concentration of 1-5 x 10⁶ cells per 100 µL.
-
For tumor fragments, make a small incision and implant the fragment subcutaneously using forceps. Close the incision with a wound clip or suture.
-
For cell suspension, inject 100 µL of the cell/Matrigel mixture subcutaneously into the flank of the mouse.
-
Monitor the animals regularly for tumor growth. Tumors should become palpable within 2-4 weeks.
-
Measure tumor volume twice weekly using calipers, calculating the volume with the formula: (Length x Width²)/2.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
This compound Preparation and Administration
Materials:
-
This compound compound
-
Vehicle for reconstitution (e.g., DMSO, PEG, saline; vehicle composition should be optimized based on the specific formulation of this compound)
-
Sterile injection supplies (needles, syringes)
Protocol:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., 100% DMSO).
-
On the day of administration, dilute the stock solution to the final desired concentration with a suitable vehicle. The final concentration of the initial solvent (e.g., DMSO) should be kept low to avoid toxicity.
-
The route of administration (e.g., intraperitoneal, oral gavage, intravenous) and dosing schedule should be based on prior pharmacokinetic and tolerability studies. Published studies on similar compounds can provide a starting point.
-
Administer the prepared this compound solution to the mice in the treatment group according to the predetermined schedule (e.g., daily, three times a week).
-
Administer an equivalent volume of the vehicle solution to the mice in the control group.
-
Monitor the animals for any signs of toxicity, including weight loss, changes in behavior, or signs of distress.
Efficacy Evaluation
Protocol:
-
Continue to measure tumor volumes twice weekly throughout the study.
-
Monitor animal body weight twice weekly as an indicator of general health and treatment toxicity.
-
At the end of the study (based on tumor size in the control group reaching a predetermined endpoint or a set duration), euthanize the animals according to approved institutional guidelines.
-
Excise the tumors and record their final weight.
-
A portion of the tumor tissue can be fixed in formalin for histological analysis (e.g., H&E staining, immunohistochemistry for proliferation and apoptosis markers) or snap-frozen in liquid nitrogen for molecular analysis (e.g., Western blotting, qPCR).
Visualizations
Signaling Pathway of this compound
References
Application Note: Western Blot Protocol for Assessing HIF1α Inhibition by EL-102
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hypoxia-Inducible Factor 1-alpha (HIF1α) is a master transcriptional regulator that orchestrates the cellular response to low oxygen (hypoxia). Under normoxic conditions, the HIF1α subunit is continuously synthesized but rapidly targeted for proteasomal degradation. This process is mediated by prolyl hydroxylase domain (PHD) enzymes, which hydroxylate key proline residues on HIF1α, allowing the von Hippel-Lindau (VHL) E3 ubiquitin ligase to bind and mark it for destruction. In hypoxic environments, PHD activity is inhibited, leading to HIF1α stabilization, translocation to the nucleus, and dimerization with the constitutive HIF1β subunit. This active HIF-1 complex then binds to hypoxia-response elements (HREs) in the promoters of over 100 target genes involved in angiogenesis, glucose metabolism, and cell survival, such as Vascular Endothelial Growth Factor (VEGF).
Dysregulation of the HIF1α pathway is a hallmark of various pathologies, particularly solid tumors, where it promotes survival and metastasis. Consequently, HIF1α has emerged as a critical therapeutic target. EL-102 is a novel small molecule inhibitor of HIF1α. This document provides a detailed protocol for using Western blot analysis to quantify the inhibitory effect of this compound on HIF1α protein levels in cultured cells. Due to the inherent instability of HIF1α, this protocol incorporates critical steps for its stabilization and detection.
HIF1α Signaling Pathway and this compound Inhibition
The following diagram illustrates the core regulatory pathway of HIF1α and the proposed point of intervention for an inhibitor. Under normoxia, HIF1α is hydroxylated and degraded. Under hypoxia, it is stabilized and becomes active. An inhibitor like this compound is expected to reduce the amount of stabilized HIF1α.
Caption: HIF1α regulation under normoxia and hypoxia, and the inhibitory action of this compound.
Experimental Workflow
The overall experimental procedure involves cell culture, treatment with this compound, extraction of nuclear proteins, separation by electrophoresis, transfer to a membrane, and detection with specific antibodies.
Caption: Step-by-step workflow for HIF1α Western blot analysis.
Detailed Experimental Protocol
Materials and Reagents
| Reagent/Material | Suggested Vendor/Cat# | Notes |
| Cell Line | e.g., HeLa, HepG2, 22Rv1 | Choose a cell line known to stabilize HIF1α under hypoxia. |
| This compound | MedChemExpress (HY-111535) | Prepare stock solution in DMSO. |
| Cobalt Chloride (CoCl₂) | Sigma-Aldrich | Hypoxia mimetic agent, used as a positive control. |
| Primary Antibody: HIF1α | Novus (NB100-479) or CST (#3716) | Choose an antibody validated for Western Blot. |
| Primary Ab: Loading Control | Anti-Lamin B1 or Anti-β-Actin | Lamin B1 is recommended for nuclear extracts. |
| Secondary Antibody | HRP-conjugated Anti-Rabbit/Mouse IgG | Match to the host species of the primary antibody. |
| Lysis & Fractionation Buffers | Commercially available kit recommended | e.g., NE-PER Nuclear and Cytoplasmic Extraction Reagents. |
| Protease/Phosphatase Inhibitors | Thermo Fisher Scientific | Add fresh to lysis buffers before use. |
| PVDF Membrane | Millipore | 0.45 µm pore size is recommended. |
| Blocking Buffer | 5% non-fat dry milk or BSA in TBST | |
| TBST Buffer | Tris-Buffered Saline with 0.1% Tween-20 | |
| ECL Detection Reagent | Thermo Fisher Scientific | For chemiluminescent detection. |
| Protein Assay Kit | BCA Protein Assay Kit | For protein quantification. |
Cell Culture and Treatment
-
Seeding: Plate cells in 6-well plates or 100 mm dishes. Grow to 70-80% confluency.
-
Treatment Setup: Prepare media for each treatment group. A recommended experimental design includes:
-
Negative Control: Vehicle (e.g., 0.1% DMSO) treated cells under normoxic conditions (21% O₂).
-
Positive Control: Vehicle-treated cells induced with a hypoxia mimetic (e.g., 100-150 µM CoCl₂ for 4-6 hours) or placed in a hypoxic chamber (1% O₂).
-
Test Groups: Cells treated with varying concentrations of this compound (e.g., 10, 50, 200 nM) under hypoxic/CoCl₂-induced conditions for the same duration.
-
-
Incubation: Incubate cells for the desired time period (e.g., 4-8 hours).
Protein Extraction (Nuclear Lysate)
CRITICAL: HIF1α degrades within minutes in the presence of oxygen. All subsequent steps must be performed rapidly on ice or at 4°C using pre-chilled buffers and tubes.
-
Harvesting: Immediately after treatment, place dishes on ice. Aspirate media and wash cells once with ice-cold PBS.
-
Lysis: Add ice-cold cytoplasmic lysis buffer (containing freshly added protease and phosphatase inhibitors) to the plate.
-
Scraping: Scrape cells quickly and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Cytoplasmic Fraction: Vortex and incubate on ice as per the manufacturer's protocol (typically 10-15 minutes). Centrifuge at ~14,000 x g for 5 minutes at 4°C. Carefully collect the supernatant (cytoplasmic fraction) and store it, or discard it if not needed.
-
Nuclear Fraction: Resuspend the remaining pellet in ice-cold nuclear extraction buffer (with inhibitors).
-
Extraction: Vortex vigorously and incubate on ice for 30-40 minutes with periodic vortexing to ensure efficient nuclear lysis.
-
Clarification: Centrifuge at 16,000 x g for 15 minutes at 4°C. Collect the supernatant, which contains the nuclear proteins. Aliquot and store at -80°C or proceed immediately.
Protein Quantification
-
Determine the protein concentration of the nuclear extracts using a BCA assay according to the manufacturer's instructions.
-
Calculate the required volume of each sample to ensure equal protein loading for all lanes.
SDS-PAGE and Protein Transfer
-
Sample Preparation: Mix 30-50 µg of nuclear protein from each sample with Laemmli sample buffer. Boil at 95-100°C for 5-10 minutes.
-
Electrophoresis: Load samples onto a 7.5% SDS-PAGE gel and run until the dye front reaches the bottom. The post-translationally modified form of HIF1α migrates at ~116-120 kDa.
-
Transfer: Transfer the separated proteins to a PVDF membrane. A wet transfer at 100V for 90-120 minutes is recommended for a high molecular weight protein like HIF1α.
-
Confirmation: After transfer, briefly stain the membrane with Ponceau S to verify transfer efficiency. Destain with TBST.
Immunoblotting and Detection
| Step | Reagent | Incubation Time & Temperature |
| Blocking | 5% non-fat dry milk in TBST | 1 hour at Room Temperature (RT) |
| Primary Antibody | Anti-HIF1α (e.g., 1:1000 dilution) | Overnight at 4°C with gentle agitation |
| Washing | TBST | 3 times for 10 minutes each |
| Secondary Antibody | HRP-conjugated Ab (e.g., 1:5000) | 1 hour at RT |
| Washing | TBST | 3 times for 10 minutes each |
| Detection | ECL Substrate | 1-5 minutes at RT |
-
Imaging: Capture the chemiluminescent signal using a digital imaging system. Adjust exposure time to avoid signal saturation.
-
Loading Control: After imaging, the membrane can be stripped and re-probed with an antibody for a nuclear loading control, such as Lamin B1, to confirm equal protein loading.
Data Presentation and Analysis
The primary output is an image of the Western blot showing bands corresponding to HIF1α and the loading control. Quantitative analysis should be performed by measuring the band intensity (densitometry) using software like ImageJ.
-
Normalization: For each lane, normalize the HIF1α band intensity to its corresponding loading control band intensity (HIF1α / Lamin B1).
-
Comparison: Compare the normalized intensity of this compound treated samples to the positive control (hypoxia/CoCl₂ with vehicle). A successful inhibition will show a dose-dependent decrease in the HIF1α signal.
-
Tabulation: Summarize the quantitative results in a table.
Table 1: Densitometry Analysis of HIF1α Inhibition by this compound
| Treatment Group | HIF1α Intensity | Lamin B1 Intensity | Normalized HIF1α (HIF1α/Lamin B1) | % Inhibition vs. Positive Control |
|---|---|---|---|---|
| Normoxia + Vehicle | Value | Value | Value | - |
| Hypoxia + Vehicle | Value | Value | Value | 0% |
| Hypoxia + 10 nM this compound | Value | Value | Value | Value |
| Hypoxia + 50 nM this compound | Value | Value | Value | Value |
| Hypoxia + 200 nM this compound| Value | Value | Value | Value |
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No HIF1α Signal | HIF1α degradation. | Work quickly on ice; use fresh protease inhibitors; prepare nuclear extracts. Consider adding CoCl₂ to the lysis buffer to stabilize HIF1α. |
| Insufficient hypoxic induction. | Ensure hypoxic conditions are <5% O₂. Optimize CoCl₂ concentration and incubation time (4-8 hours is typical). | |
| Poor antibody performance. | Use a recommended, validated antibody at the correct dilution. Run a positive control lysate. | |
| High Background | Insufficient blocking or washing. | Increase blocking time to 1.5 hours. Increase the number and duration of TBST washes. |
| Antibody concentration too high. | Titrate primary and secondary antibody concentrations. | |
| Multiple Bands | Protein degradation. | See "No HIF1α Signal". Prepare fresh lysates for each experiment. |
| Post-translational modifications. | A doublet or slightly higher MW band (~120 kDa) is expected for HIF1α. |
Application Notes and Protocols for Tubulin Polymerization Assay with CIL-102
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are crucial components of the cytoskeleton, playing a vital role in cell division, intracellular transport, and the maintenance of cell shape. The dynamic instability of microtubules, characterized by phases of polymerization and depolymerization, is fundamental to their cellular functions. Consequently, molecules that interfere with microtubule dynamics are a significant area of interest in cancer therapy.
CIL-102 is a semi-synthetic alkaloid derivative that has been identified as a potent inhibitor of tubulin polymerization.[1][2] It exerts its anti-tumor activity by binding to the colchicine-binding site on β-tubulin, thereby disrupting microtubule organization, leading to mitotic arrest and subsequent apoptosis (programmed cell death) in cancer cells.[1][2][3]
These application notes provide detailed protocols for setting up an in vitro tubulin polymerization assay to characterize the inhibitory effects of CIL-102. Both fluorescence-based and turbidity-based methods are described, allowing researchers to select the most suitable approach for their experimental needs.
Principle of the Assay
The in vitro tubulin polymerization assay is a fundamental method for identifying and characterizing compounds that modulate microtubule dynamics. The assay relies on the principle that the polymerization of purified tubulin into microtubules can be monitored in real-time. This is achieved by detecting changes in either light scattering (turbidity) or fluorescence.
-
Turbidity-Based Assay: As tubulin monomers polymerize to form microtubules, the solution becomes more turbid, leading to an increase in light scattering. This change can be measured as an increase in absorbance at 340 nm using a spectrophotometer.
-
Fluorescence-Based Assay: This method utilizes a fluorescent reporter molecule, such as 4',6-diamidino-2-phenylindole (DAPI), which preferentially binds to polymerized tubulin, resulting in a significant increase in its fluorescence quantum yield. The increase in fluorescence intensity, measured at appropriate excitation and emission wavelengths, is directly proportional to the extent of tubulin polymerization.
By performing the assay in the presence of a test compound like CIL-102, its effect on the rate and extent of tubulin polymerization can be quantified.
Data Presentation
The inhibitory activity of CIL-102 on tubulin polymerization is typically quantified by determining its half-maximal inhibitory concentration (IC50). The following table provides a template for presenting such data, with representative values for known tubulin inhibitors for comparison.
| Compound | IC50 (µM) | Maximum Inhibition (%) | Notes |
| CIL-102 | User-determined | User-determined | Inhibits tubulin polymerization by binding to the colchicine (B1669291) site. |
| Nocodazole (Positive Control) | ~1-5 | >90 | A well-characterized microtubule-destabilizing agent that binds to the colchicine site. |
| Paclitaxel (Negative Control) | N/A | N/A | A microtubule-stabilizing agent that promotes polymerization. |
| DMSO (Vehicle Control) | N/A | 0 | The solvent for the test compound, should not affect polymerization. |
Experimental Protocols
Materials and Reagents
-
Lyophilized Tubulin (>99% pure, porcine brain or bovine)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)
-
GTP (Guanosine-5'-triphosphate)
-
Glycerol
-
CIL-102
-
Nocodazole (Positive Control)
-
Paclitaxel (Negative Control)
-
DMSO (Dimethyl sulfoxide)
-
DAPI (4',6-diamidino-2-phenylindole) - for fluorescence assay
-
96-well, clear, flat-bottom plates (for turbidity assay)
-
96-well, black, opaque, flat-bottom plates (for fluorescence assay)
-
Temperature-controlled microplate reader (spectrophotometer or fluorometer)
Method 1: Turbidity-Based Tubulin Polymerization Assay
This protocol is adapted from established methods for monitoring tubulin polymerization by light scattering.
1. Preparation of Reagents:
-
Tubulin Stock Solution: Reconstitute lyophilized tubulin to a final concentration of 10 mg/mL in ice-cold General Tubulin Buffer. Keep on ice and use within a few hours.
-
GTP Stock Solution: Prepare a 100 mM stock solution of GTP in distilled water. Aliquot and store at -80°C.
-
Compound Dilutions: Prepare a 10x stock solution of CIL-102 and control compounds (Nocodazole, Paclitaxel) in DMSO. Perform serial dilutions in General Tubulin Buffer to create a range of concentrations to be tested. The final DMSO concentration in the assay should be kept below 1%.
-
Tubulin Polymerization Mix: On ice, prepare a master mix containing General Tubulin Buffer, 1 mM GTP, and 10% glycerol. Add tubulin to a final concentration of 3 mg/mL.
2. Assay Procedure:
-
Pre-warm a clear 96-well plate to 37°C.
-
Add 10 µL of the 10x compound dilutions (or vehicle/positive control) to the appropriate wells.
-
To initiate the reaction, add 90 µL of the cold tubulin polymerization mix to each well.
-
Immediately place the plate in the 37°C microplate reader.
3. Data Acquisition:
-
Measure the absorbance at 340 nm every 60 seconds for at least 60 minutes.
4. Data Analysis:
-
Subtract the initial absorbance reading (time 0) from all subsequent readings for each well to correct for background.
-
Plot the change in absorbance versus time for each concentration of CIL-102 and controls.
-
Determine the Vmax (maximum rate of polymerization) and the plateau absorbance (extent of polymerization).
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Method 2: Fluorescence-Based Tubulin Polymerization Assay
This method offers higher sensitivity and is well-suited for high-throughput screening.
1. Preparation of Reagents:
-
Follow the same preparation steps as the turbidity-based assay.
-
When preparing the Tubulin Polymerization Mix , add DAPI to a final concentration of 10 µM.
2. Assay Procedure:
-
Pre-warm a black, opaque 96-well plate to 37°C.
-
Add 10 µL of the 10x compound dilutions (or vehicle/positive control) to the appropriate wells.
-
To initiate the polymerization, add 90 µL of the cold Tubulin Polymerization Mix (containing DAPI) to each well.
-
Immediately place the plate in the fluorescence plate reader pre-heated to 37°C.
3. Data Acquisition:
-
Measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~450 nm) every 60 seconds for at least 60 minutes at 37°C.
4. Data Analysis:
-
The data analysis is analogous to the turbidity-based assay, using fluorescence intensity instead of absorbance to determine Vmax, plateau, and IC50 values.
Mandatory Visualizations
Caption: Experimental workflow for the in vitro tubulin polymerization assay.
Caption: Signaling pathway of CIL-102-induced apoptosis via microtubule disruption.
References
- 1. CIL-102 interacts with microtubule polymerization and causes mitotic arrest following apoptosis in the human prostate cancer PC-3 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CIL-102 binds to tubulin at colchicine binding site and triggers apoptosis in MCF-7 cells by inducing monopolar and multinucleated cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for EL-102 Treatment in Androgen-Dependent vs. Independent Prostate Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
EL-102 is a novel toluidine sulfonamide derivative demonstrating significant preclinical activity against prostate cancer.[1] It exhibits efficacy in both androgen-dependent (castration-sensitive) and androgen-independent (castration-resistant) prostate cancer cell lines, suggesting its potential as a therapeutic agent for various stages of the disease, including hormone-refractory prostate cancer.[1][2][3] This document provides detailed application notes on the differential effects of this compound and protocols for key experimental procedures to evaluate its mechanism of action.
This compound's primary mechanisms of action include the inhibition of tubulin polymerization, leading to G2/M cell cycle arrest and induction of apoptosis, as well as the inhibition of Hypoxia-Inducible Factor 1α (Hif1α).[1] Notably, this compound has been shown to be effective in multidrug-resistant models, indicating its potential to circumvent common chemoresistance mechanisms.
Data Presentation
Table 1: Comparative Cytotoxicity of this compound in Prostate Cancer Cell Lines
The following table summarizes the reported 50% inhibitory concentration (IC50) values for this compound across a panel of human prostate cancer cell lines after a 72-hour exposure. The cell lines represent different states of androgen receptor (AR) dependency.
| Cell Line | Androgen Receptor (AR) Status | Androgen Dependency | Reported IC50 Range (nM) | Relative Sensitivity |
| CWR22 | AR-Positive | Androgen-Dependent | 20-40 | More Sensitive |
| 22Rv1 | AR-Positive (expresses AR splice variants) | Androgen-Independent | 20-40 | More Sensitive |
| PC-3 | AR-Negative | Androgen-Independent | 20-40 | Less Sensitive |
| DU145 | AR-Negative | Androgen-Independent | 20-40 | Less Sensitive |
Data compiled from studies indicating an IC50 range of 20-40 nM for prostate cancer cell lines, with AR-positive lines being approximately twofold more sensitive than AR-negative lines. Androgen-independent 22Rv1 cells, derived from the androgen-dependent CWR22 xenograft, show comparable sensitivity to the parental line.
Signaling Pathways and Mechanisms of Action
Microtubule Destabilization and Apoptosis Induction
This compound functions as a microtubule-destabilizing agent, inhibiting tubulin polymerization. This disruption of microtubule dynamics leads to an arrest of the cell cycle in the G2/M phase, ultimately triggering the intrinsic pathway of apoptosis.
References
Application Notes and Protocols for Studying EL-102 in Chemoresistant Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive methodological framework for investigating the efficacy and mechanism of action of EL-102, a novel toluidine sulfonamide, in chemoresistant cancer cell lines. The protocols outlined below cover the development of resistant cell lines and subsequent assays to evaluate the biological effects of this compound.
Introduction to this compound
This compound is a dual-action small molecule inhibitor with potential therapeutic applications in oncology.[1][2] Its proposed mechanisms of action include the induction of apoptosis through the Caspase-3/7 cascade and the inhibition of hypoxic signaling by targeting Hypoxia-inducible factor 1-alpha (HIF-1α).[1][3] Furthermore, studies have indicated that this compound can inhibit tubulin polymerization.[2] A significant characteristic of this compound is its ability to circumvent multidrug resistance (MDR) mediated by transporters like P-glycoprotein (MDR1) and Breast Cancer Resistance Protein (BCRP), as it is not a substrate for these efflux pumps. This suggests its potential utility in treating chemoresistant tumors.
Development of Chemoresistant Cell Lines
To study the efficacy of this compound in a chemoresistant context, it is first necessary to develop cell lines with acquired resistance to a standard-of-care chemotherapeutic agent (e.g., Paclitaxel, Doxorubicin).
Protocol for Generating Chemoresistant Cell Lines
-
Determine the IC50 of the Chemotherapeutic Agent: Initially, determine the half-maximal inhibitory concentration (IC50) of the selected chemotherapeutic agent in the parental (sensitive) cancer cell line using a cell viability assay such as the MTT assay.
-
Continuous or Pulsed Exposure:
-
Continuous Exposure: Culture the parental cells in the continuous presence of the chemotherapeutic agent, starting at a low concentration (e.g., IC10-IC20). Gradually increase the drug concentration in a stepwise manner as the cells adapt and resume normal proliferation.
-
Pulsed Exposure: Treat the cells with a higher concentration of the drug (e.g., IC50) for a short period (e.g., 24-48 hours), then wash the cells and culture them in a drug-free medium until they recover. Repeat this cycle.
-
-
Monitoring Resistance: Periodically assess the IC50 of the chemotherapeutic agent in the treated cell population. A significant increase in the IC50 value (typically >5-fold) indicates the development of resistance.
-
Establishment and Maintenance: Once the desired level of resistance is achieved, the resistant cell line can be maintained in a medium containing a maintenance concentration of the chemotherapeutic agent to preserve the resistant phenotype.
Characterization of this compound's Activity in Chemoresistant Cell Lines
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric method to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.
Protocol for MTT Assay
-
Cell Seeding: Seed both the parental (sensitive) and the chemoresistant cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound and the standard chemotherapeutic agent (as a control) for 48-72 hours. Include untreated and vehicle-treated (e.g., DMSO) controls.
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percent viability against the logarithm of the drug concentration to generate a dose-response curve and determine the IC50 value.
Data Presentation: IC50 Values of this compound
| Cell Line | Chemotherapeutic Agent IC50 (nM) | This compound IC50 (nM) | Resistance Fold (Chemotherapeutic) |
| Parental Ovarian Cancer (e.g., A2780) | 10 | 25 | 1 |
| Resistant Ovarian Cancer (e.g., A2780/taxol) | 250 | 30 | 25 |
| Parental Prostate Cancer (e.g., PC-3) | 5 | 40 | 1 |
| Resistant Prostate Cancer (e.g., PC-3/dox) | 150 | 45 | 30 |
Apoptosis Induction (Caspase-3/7 Activity Assay)
This assay quantifies the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
Protocol for Caspase-3/7 Activity Assay
-
Cell Treatment: Seed sensitive and resistant cells in a 96-well white-walled plate and treat with this compound at its IC50 concentration for various time points (e.g., 12, 24, 48 hours).
-
Reagent Addition: Add a luminogenic caspase-3/7 substrate (e.g., Caspase-Glo® 3/7 reagent) to each well. This reagent contains a proluminescent substrate with the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7.
-
Incubation: Incubate the plate at room temperature for 1-2 hours to allow for cell lysis and cleavage of the substrate.
-
Luminescence Measurement: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of caspase-3/7 activity.
-
Data Analysis: Normalize the luminescence signal to the number of cells or a protein concentration and express the results as a fold change relative to the untreated control.
Data Presentation: Caspase-3/7 Activity
| Cell Line | Treatment | Fold Increase in Caspase-3/7 Activity (24h) |
| Parental | Vehicle | 1.0 |
| Parental | This compound (IC50) | 4.5 |
| Resistant | Vehicle | 1.0 |
| Resistant | This compound (IC50) | 4.2 |
Cell Cycle Analysis
Cell cycle analysis is performed to determine the effect of this compound on cell cycle progression.
Protocol for Cell Cycle Analysis
-
Cell Treatment: Treat sensitive and resistant cells with this compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and then stain with a solution containing propidium (B1200493) iodide (PI) and RNase A. PI intercalates with DNA, and RNase A removes RNA to ensure specific DNA staining.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the DNA content.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.
Data Presentation: Cell Cycle Distribution
| Cell Line | Treatment | % G0/G1 | % S | % G2/M |
| Parental | Vehicle | 55 | 30 | 15 |
| Parental | This compound (IC50) | 10 | 15 | 75 |
| Resistant | Vehicle | 58 | 28 | 14 |
| Resistant | This compound (IC50) | 12 | 18 | 70 |
Investigation of Mechanism of Action
3.4.1. HIF-1α Expression by Western Blotting
This protocol is to determine if this compound inhibits the stabilization of HIF-1α under hypoxic conditions.
Protocol for HIF-1α Western Blotting
-
Hypoxic Induction: Culture sensitive and resistant cells under hypoxic conditions (e.g., 1% O2) or treat with a hypoxia-mimicking agent (e.g., CoCl2) in the presence or absence of this compound for 4-6 hours.
-
Protein Extraction: Lyse the cells and extract nuclear proteins, as stabilized HIF-1α translocates to the nucleus.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for HIF-1α. Subsequently, incubate with an HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. Use a loading control (e.g., Lamin B1 for nuclear extracts) to ensure equal protein loading.
3.4.2. Tubulin Polymerization Assay
This assay assesses the direct effect of this compound on the polymerization of tubulin into microtubules.
Protocol for In Vitro Tubulin Polymerization Assay
-
Reaction Setup: In a 96-well plate, add purified tubulin to a polymerization buffer containing GTP.
-
Compound Addition: Add various concentrations of this compound, a known tubulin polymerization inhibitor (e.g., nocodazole) as a positive control, and a vehicle control.
-
Polymerization Monitoring: Incubate the plate at 37°C and monitor the increase in absorbance at 340 nm over time using a plate reader. The increase in absorbance is due to light scattering by the forming microtubules.
-
Data Analysis: Plot the absorbance against time to generate polymerization curves. Calculate the rate and extent of polymerization for each condition.
Visualizations of Pathways and Workflows
Caption: Proposed signaling pathways of this compound action.
Caption: Experimental workflow for studying this compound.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting EL-102 Solubility for In Vitro Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals who are experiencing solubility issues with the hypothetical small molecule compound EL-102 in in vitro assays. The following troubleshooting guides and frequently asked questions (FAQs) are based on general principles for handling poorly water-soluble compounds in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: For many poorly water-soluble small molecules intended for in vitro assays, the recommended starting solvent is dimethyl sulfoxide (B87167) (DMSO).[1][2] It is a powerful, polar aprotic solvent that can dissolve a wide range of organic compounds.[1][2]
Q2: I've dissolved this compound in DMSO, but it precipitates when I add it to my aqueous cell culture medium. Why is this happening and what can I do?
A2: This phenomenon, often called "crashing out," is common for hydrophobic compounds. It occurs when the compound's concentration exceeds its solubility limit in the final aqueous solution after the DMSO is diluted.
To address this, consider the following:
-
Optimize the Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible, typically below 0.5%, as higher concentrations can be toxic to cells.
-
Use a Serial Dilution Approach: Instead of adding the concentrated DMSO stock directly to your final volume of media, perform one or more intermediate dilution steps in pre-warmed (37°C) media.
-
Increase the Temperature of the Medium: Adding the compound to pre-warmed media can sometimes improve solubility.
-
Enhance Mixing: Add the this compound stock solution dropwise to the culture medium while gently vortexing or swirling to promote rapid and uniform dispersion.
Q3: Can I use other solvents besides DMSO?
A3: While DMSO is the most common primary solvent, other options that can be explored, depending on the specific characteristics of this compound and the experimental system, include ethanol, or co-solvent systems.[3] However, the compatibility of any solvent with your specific cell line and assay must be thoroughly validated.
Troubleshooting Guide: this compound Precipitation in In Vitro Assays
This guide provides a systematic approach to troubleshooting common solubility issues with this compound.
Issue 1: Immediate Precipitation Upon Addition to Aqueous Media
Symptoms:
-
A visible precipitate or cloudiness forms immediately after adding the this compound DMSO stock solution to the cell culture medium.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound exceeds its solubility limit in the aqueous medium. | Decrease the final working concentration of this compound. Determine the maximum soluble concentration by performing a solubility test. |
| Solvent Shock | The rapid change in solvent polarity when adding a concentrated DMSO stock to the aqueous medium causes the compound to precipitate. | Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media. Add the compound dropwise while gently vortexing the media. |
| Low Temperature of Media | The solubility of some compounds decreases at lower temperatures. | Always use pre-warmed (37°C) cell culture media for dilutions. |
Issue 2: Delayed Precipitation in the Incubator
Symptoms:
-
The this compound-containing medium is clear initially but becomes cloudy or forms a precipitate after several hours or days of incubation.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Interaction with Media Components | This compound may interact with salts, proteins (from serum), or other components in the media over time, forming insoluble complexes. | Test the solubility of this compound in different basal media formulations. If using serum, test different lots or consider reducing the serum concentration if your experiment allows. |
| pH Shift | The pH of the cell culture medium can change during incubation due to cellular metabolism, which may affect the solubility of a pH-sensitive compound. | Monitor the pH of your culture medium. Ensure proper CO2 levels in the incubator to maintain the buffering capacity of the medium. |
| Evaporation | Evaporation of water from the culture plates can increase the concentration of all components, including this compound, potentially exceeding its solubility limit. | Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Carefully weigh the desired amount of this compound powder using an analytical balance.
-
Dissolving: Add the appropriate volume of 100% anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Solubilization: Vortex the solution thoroughly. If necessary, use a brief sonication step to ensure the compound is fully dissolved.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Protocol 2: Determining the Maximum Soluble Concentration of this compound in Cell Culture Medium
-
Prepare Serial Dilutions: Prepare a 2-fold serial dilution of your this compound DMSO stock solution in 100% DMSO.
-
Add to Medium: In a clear multi-well plate (e.g., 96-well plate), add a fixed volume of your complete cell culture medium (pre-warmed to 37°C) to each well.
-
Spike with Compound: Add a small, equal volume of each this compound DMSO dilution to the corresponding wells containing the medium. Ensure the final DMSO concentration is consistent and at a non-toxic level (e.g., 0.5%).
-
Observe for Precipitation: Incubate the plate under standard cell culture conditions (37°C, 5% CO2). Visually inspect for precipitation immediately and at several time points (e.g., 1, 4, and 24 hours) using a light microscope.
-
Determine Maximum Solubility: The highest concentration of this compound that remains clear without any visible precipitate is the maximum soluble concentration under those conditions.
Visualizations
Workflow for Preparing this compound Working Solution
Caption: A recommended workflow for preparing this compound working solutions to minimize precipitation.
Generic Signaling Pathway Inhibition by this compound
Caption: Hypothetical inhibition of an intracellular kinase by this compound, preventing downstream signaling.
References
Technical Support Center: Optimizing EL-102 Concentration for Apoptosis Induction
Welcome to the technical support center for EL-102. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the concentration of this compound for apoptosis induction in your experiments. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure successful and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in inducing apoptosis?
This compound is a novel toluidine sulfonamide that functions as a dual inhibitor of angiogenesis and apoptosis.[1][2] Its pro-apoptotic effects are primarily mediated through the induction of the Caspase-3/7 apoptotic cascade.[1][2] Additionally, this compound is known to inhibit the Hypoxia-Inducible Factor 1-alpha (HIF-1α) signaling pathway, which is often associated with cell survival and resistance to apoptosis in hypoxic conditions, such as those found in solid tumors.[1]
Q2: What is a recommended starting concentration for this compound in an apoptosis assay?
Based on preclinical studies in prostate cancer cell lines, this compound has been shown to inhibit cell proliferation with an IC50 (half-maximal inhibitory concentration) in the range of 10-50 nM. For initial apoptosis induction experiments, a dose-response study is highly recommended. A suggested starting range for this study would be from 1 nM to 100 nM. It is crucial to determine the optimal concentration for your specific cell line, as sensitivity can vary.
Q3: How long should I incubate my cells with this compound to observe apoptosis?
The optimal incubation time is cell-type and concentration-dependent. A time-course experiment is recommended to determine the ideal duration. A typical starting point would be to assess apoptosis at 24, 48, and 72 hours post-treatment. Shorter time points (e.g., 6, 12 hours) may also be included to capture early apoptotic events.
Q4: What are the key molecular markers to confirm this compound-induced apoptosis?
The primary molecular markers for this compound-induced apoptosis are the activation of executioner caspases, specifically Caspase-3 and Caspase-7. Activation can be detected by observing the cleavage of these caspases and their downstream substrate, PARP (Poly (ADP-ribose) polymerase), via Western blotting.
Troubleshooting Guides
This section addresses common issues that may be encountered during the optimization of this compound concentration for apoptosis induction.
Low or No Apoptosis Detected
| Possible Cause | Troubleshooting Steps |
| Suboptimal this compound Concentration | Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 nM to 1 µM). The optimal concentration is highly cell-line specific. |
| Insufficient Incubation Time | Conduct a time-course experiment (e.g., 6, 12, 24, 48, 72 hours) to identify the peak of the apoptotic response. |
| Cell Line Resistance | Some cell lines may be inherently resistant to apoptosis due to high expression of anti-apoptotic proteins (e.g., Bcl-2 family members) or mutations in apoptotic signaling pathways. Consider using a different cell line or a combination treatment approach. |
| Compound Instability | Ensure that the this compound stock solution is properly stored (as per manufacturer's instructions) and that fresh dilutions are made for each experiment. |
| Incorrect Assay Technique | Verify the apoptosis detection method is being performed correctly. For instance, ensure appropriate controls are included in Annexin V/PI staining and that reagents for caspase activity assays are not expired. |
High Levels of Necrosis Observed
| Possible Cause | Troubleshooting Steps |
| This compound Concentration is Too High | High concentrations of a compound can lead to rapid, non-programmed cell death (necrosis). Reduce the concentration of this compound in your experiments. |
| Extended Incubation Time | Prolonged exposure to a cytotoxic agent can result in secondary necrosis. Shorten the incubation period in your time-course experiments. |
| Poor Cell Health | Ensure cells are healthy and in the logarithmic growth phase before treatment. Over-confluent or stressed cells are more prone to necrosis. |
Experimental Protocols
Dose-Response and Time-Course Experiment for Optimal this compound Concentration
This protocol is designed to identify the optimal concentration and incubation time of this compound for inducing apoptosis in a specific cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Dose-Response:
-
Prepare serial dilutions of this compound in complete culture medium. A suggested range is 0.1 nM to 1 µM.
-
Include a vehicle-only control (e.g., DMSO at the same final concentration as the highest this compound concentration).
-
Treat the cells with the different concentrations of this compound and incubate for a fixed time point (e.g., 48 hours).
-
-
Time-Course:
-
Based on the initial dose-response, select a concentration around the IC50 value.
-
Treat cells with this concentration of this compound.
-
Perform the cell viability assay at different time points (e.g., 24, 48, 72 hours).
-
-
Cell Viability Assessment: At the end of the incubation period(s), perform the cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-only control. Plot the data to determine the IC50 value and the optimal incubation time.
Quantitative Data Summary:
| Parameter | Prostate Cancer Cell Lines (Example) | Your Cell Line |
| IC50 for Cell Proliferation | 10-50 nM | To be determined |
| Optimal Concentration for Apoptosis | To be determined by dose-response | To be determined |
| Optimal Incubation Time | To be determined by time-course | To be determined |
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.
Materials:
-
Cells treated with this compound (and controls)
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at a low speed (e.g., 300 x g) for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
Interpretation of Results:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
Western Blotting for Apoptosis Markers
This protocol is used to detect the cleavage of Caspase-3 and PARP, confirming the activation of the apoptotic cascade.
Materials:
-
Cells treated with this compound (and controls)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Lyse the treated and control cells in ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) per lane and run the gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
Visualizations
Caption: Proposed signaling pathway of this compound-induced apoptosis.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for low apoptosis induction.
References
Technical Support Center: Navigating and Mitigating Off-Target Effects of EL-102
Welcome to the technical support center for EL-102. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding and troubleshooting potential off-target effects during experimentation with this compound, a novel toluidine sulphonamide. This compound is a dual inhibitor of Hypoxia-inducible factor 1-alpha (Hif1α) and tubulin polymerization, leading to the induction of apoptosis.[1] This guide provides frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols to ensure the generation of robust and reliable data.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a novel toluidine sulphonamide with a dual mechanism of action. It inhibits the expression of Hif1α protein, a key regulator of cellular response to hypoxia, and also inhibits tubulin polymerization, which is crucial for microtubule dynamics and cell division.[1] This combined action leads to cell cycle arrest in the G2/M phase and induction of apoptosis, making it a potential therapeutic agent for prostate cancer.[1]
Q2: What are the potential off-target effects of this compound?
A2: While specific off-target profiling data for this compound is not publicly available, its chemical class (toluidine sulphonamide) and its mechanism as a Hif1α inhibitor suggest potential for off-target interactions. Researchers should be aware of the following possibilities:
-
Kinase Inhibition: The sulphonamide moiety is present in several kinase inhibitors and can interact with the ATP-binding pocket of various kinases.[2] Off-target kinase inhibition could lead to the modulation of unintended signaling pathways.[3]
-
Carbonic Anhydrase Inhibition: Sulphonamide-based compounds are known to inhibit carbonic anhydrases, which could have various physiological effects.
-
General Off-Target Effects of Hif1α Inhibitors: Inhibitors of the HIF pathway can have diverse off-target effects, impacting pathways involved in DNA replication, cell signaling, and metabolism.
Q3: How can I proactively assess the selectivity of this compound in my experimental system?
A3: To ensure that the observed biological effects are due to the on-target activity of this compound, it is crucial to perform selectivity profiling. Two highly recommended methods are:
-
Kinase Selectivity Profiling (e.g., KINOMEscan™): This in vitro binding assay screens this compound against a large panel of kinases to identify potential off-target interactions.
-
Cellular Thermal Shift Assay (CETSA): This cell-based assay confirms target engagement in a physiological context by measuring the thermal stabilization of target proteins upon ligand binding.
Detailed protocols for both methods are provided in this guide.
Troubleshooting Guide: Common Issues and Solutions
This section addresses common problems that may arise during experiments with this compound, with a focus on distinguishing on-target from off-target effects.
| Observed Issue | Potential Cause (On-Target) | Potential Cause (Off-Target) | Recommended Action |
| Unexpected Cell Death/Toxicity at Low Concentrations | High sensitivity of the cell line to Hif1α or tubulin inhibition. | Inhibition of essential off-target kinases or other critical cellular proteins. | 1. Perform a dose-response curve to determine the IC50. 2. Conduct a Kinase Selectivity Profile to identify potent off-target kinases. 3. Use a structurally unrelated Hif1α or tubulin inhibitor to see if the phenotype is recapitulated. |
| Discrepancy Between In Vitro and In Vivo Efficacy | Poor pharmacokinetic properties of this compound (e.g., metabolism, clearance). | In vivo off-target effects leading to toxicity or altered efficacy. | 1. Conduct pharmacokinetic studies. 2. Perform a Cellular Thermal Shift Assay (CETSA) on tissue samples to confirm target engagement in vivo. |
| Activation of Unexpected Signaling Pathways | Cellular compensatory mechanisms in response to Hif1α or tubulin inhibition. | Direct off-target modulation of other signaling proteins by this compound. | 1. Profile the activation state of key signaling pathways (e.g., MAPK, PI3K/AKT) using phospho-specific antibodies. 2. Correlate any observed pathway modulation with the kinase selectivity profile of this compound. |
| Inconsistent Results Across Different Cell Lines | Varying expression levels of Hif1α or differential dependence on microtubule dynamics. | Differential expression of off-target proteins in various cell lines. | 1. Quantify the expression levels of Hif1α and tubulin isoforms in the cell lines being used. 2. If an off-target is suspected from kinase profiling, verify its expression in the relevant cell lines. |
Data Presentation: Quantitative Analysis of Off-Target Effects
Clear and structured presentation of quantitative data is essential for interpreting the selectivity of this compound.
Table 1: Example Kinase Selectivity Profile for this compound
| Kinase Target | Kd (nM) | Selectivity Score (S10 @ 1µM) | On/Off-Target |
| Hif1α (On-target) | 15 | N/A | On-target |
| Kinase A | 50 | 0.02 | Potential Off-target |
| Kinase B | 250 | 0.15 | Moderate Off-target |
| Kinase C | >10,000 | >0.5 | Non-binder |
| Kinase D | 800 | 0.30 | Weak Off-target |
| ... (continue for all kinases tested) |
Kd: Dissociation constant, a measure of binding affinity (lower value indicates stronger binding). Selectivity Score: A measure of the compound's selectivity against a panel of kinases.
Table 2: Example Cellular Thermal Shift Assay (CETSA) Data for this compound
| Target Protein | Treatment | Tm (°C) | ΔTm (°C) vs. Vehicle |
| Hif1α | Vehicle (DMSO) | 48.5 | - |
| This compound (1 µM) | 52.3 | +3.8 | |
| Tubulin | Vehicle (DMSO) | 54.2 | - |
| This compound (1 µM) | 57.1 | +2.9 | |
| Off-target Kinase A | Vehicle (DMSO) | 51.7 | - |
| This compound (1 µM) | 52.0 | +0.3 | |
| Housekeeping Protein (e.g., GAPDH) | Vehicle (DMSO) | 62.1 | - |
| This compound (1 µM) | 62.0 | -0.1 |
Tm: Melting temperature, the temperature at which 50% of the protein is denatured. ΔTm: A significant positive shift indicates target engagement by the compound.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound mechanism of action, inhibiting Hif1α and tubulin polymerization.
Caption: Workflow for investigating potential off-target effects of this compound.
Caption: Logic diagram for troubleshooting unexpected cytotoxicity with this compound.
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling using KINOMEscan™
Objective: To determine the binding affinity of this compound against a broad panel of human kinases to identify potential off-targets.
Methodology:
-
Compound Preparation:
-
Prepare a 100 mM stock solution of this compound in 100% DMSO.
-
Submit the compound for screening at a concentration of 1 µM or 10 µM for initial broad screening, or as an 11-point dose-response curve for Kd determination.
-
-
Assay Principle (Competition Binding Assay):
-
The assay measures the ability of a test compound (this compound) to compete with an immobilized, active-site directed ligand for binding to the kinase active site.
-
Kinases are expressed as DNA-tagged fusions.
-
The amount of kinase bound to the immobilized ligand is measured by quantitative PCR (qPCR) of the DNA tag.
-
-
Assay Procedure (as performed by a service provider like Eurofins DiscoverX):
-
Kinase-tagged T7 phage is incubated with the immobilized ligand and the test compound (this compound).
-
The mixture is allowed to reach equilibrium.
-
The unbound kinase is washed away.
-
The amount of bound kinase is quantified using qPCR.
-
-
Data Analysis:
-
Results are typically reported as percent of control (%Ctrl), where the DMSO control represents 100% binding.
-
A lower %Ctrl value indicates stronger binding of the test compound.
-
For dose-response curves, the dissociation constant (Kd) is calculated to quantify the binding affinity.
-
A selectivity score (e.g., S10) can be calculated to represent the number of kinases bound with a certain affinity at a given concentration.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the engagement of this compound with its on-target (Hif1α, Tubulin) and potential off-targets in a cellular context.
Methodology:
-
Cell Culture and Treatment:
-
Culture prostate cancer cells (e.g., PC-3, DU145) to 70-80% confluency.
-
Treat cells with this compound at various concentrations (e.g., 0.1, 1, 10 µM) or a vehicle control (DMSO) for 1-2 hours at 37°C.
-
-
Heat Challenge:
-
Harvest the cells and resuspend them in PBS supplemented with protease and phosphatase inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermocycler. Include a non-heated control at room temperature.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by three freeze-thaw cycles (liquid nitrogen followed by a 37°C water bath).
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Protein Quantification and Western Blotting:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample using a BCA assay.
-
Normalize the protein concentrations for all samples.
-
Prepare samples for SDS-PAGE with Laemmli buffer and boil for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies specific for Hif1α, Tubulin, and any suspected off-target kinases overnight at 4°C. Also, probe for a housekeeping protein (e.g., GAPDH) as a loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for each protein at each temperature.
-
Normalize the band intensities to the non-heated control for each treatment group.
-
Plot the normalized band intensity against the temperature to generate melting curves.
-
Determine the melting temperature (Tm) for each protein under vehicle and this compound treatment.
-
A significant increase in Tm in the presence of this compound (ΔTm) indicates target engagement.
-
References
interpreting inconsistent results in tubulin polymerization assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret and resolve inconsistent results in tubulin polymerization assays.
Troubleshooting Guides & FAQs
This section addresses specific issues you might encounter during your experiments, providing potential causes and solutions in a question-and-answer format.
Issue 1: No tubulin polymerization detected in control wells.
Question: Why am I not observing any polymerization in my positive control wells, which should show a clear sigmoidal curve?
Answer: A complete lack of polymerization in control wells typically points to a critical issue with one of the core components or experimental conditions. Here is a systematic approach to diagnose the problem.
Troubleshooting Workflow: No Polymerization
how to address EL-102 resistance in cancer cell lines
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering resistance to the MEK inhibitor, EL-102, in cancer cell lines.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound.
Issue 1: Decreased this compound Efficacy in Long-Term Cultures
Question: My cancer cell line, which was initially sensitive to this compound, now shows reduced responsiveness after several weeks of continuous culture with the drug. What could be the cause and how can I investigate it?
Answer: This is a common observation and likely indicates the development of acquired resistance.[1] The primary mechanisms to investigate are the activation of bypass signaling pathways, mutations in the drug target, or increased drug efflux.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for decreased this compound efficacy.
Experimental Steps:
-
Assess Bypass Pathways: Use Western blotting to check the phosphorylation status of key proteins in alternative survival pathways, such as AKT. A significant increase in p-AKT suggests activation of the PI3K/AKT pathway, a known mechanism of resistance to MEK inhibitors.[2][3][4][5][6][7]
-
Evaluate Drug Efflux: Measure the expression of the MDR1 (P-glycoprotein) gene and protein via qRT-PCR and Western blotting, respectively.[8][9] Overexpression of this transporter can lead to increased efflux of this compound from the cells.[10][11][12]
-
Check for Target Mutations: Sequence the MEK1 and MEK2 genes in your resistant cell population to identify mutations that may prevent this compound from binding to its target.[13][14][15]
Issue 2: High Variability in Cell Viability Assay Results
Question: I am getting inconsistent IC50 values for this compound in my cell viability assays. What are the common causes of such variability?
Answer: Variability in cell-based assays can stem from several factors including cell seeding density, assay timing, and reagent handling.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before plating. Use a multichannel pipette for seeding and work quickly to prevent cells from settling. |
| Edge Effects in Plates | Avoid using the outer wells of 96-well plates as they are prone to evaporation. Fill these wells with sterile PBS or media. |
| Cell Passage Number | High passage numbers can lead to phenotypic drift. Use cells within a consistent and low passage range for all experiments. |
| Assay Timing | The timing of drug addition and the duration of the assay should be consistent. Allow cells to adhere and resume growth (typically 24 hours) before adding this compound.[16] |
| Reagent Preparation | Prepare fresh dilutions of this compound for each experiment from a concentrated stock. Ensure thorough mixing of assay reagents before adding to the cells. |
Frequently Asked Questions (FAQs)
Q1: What are the primary known mechanisms of resistance to MEK inhibitors like this compound?
A1: Resistance to MEK inhibitors can be broadly categorized into two types: reactivation of the MAPK pathway or activation of bypass signaling pathways.[17]
-
MAPK Pathway Reactivation: This can occur through mutations in the MEK1/2 drug-binding site, which prevent the inhibitor from binding effectively.[13][14]
-
Bypass Pathway Activation: Cancer cells can activate alternative survival pathways to circumvent the MEK blockade. The most common is the PI3K/AKT/mTOR pathway.[2][3][4][5][6][7]
-
Epigenetic Modifications: Changes in chromatin structure can alter the expression of genes involved in survival and drug response, leading to resistance.[18][19][20][21][22]
-
Increased Drug Efflux: Overexpression of drug transporters like MDR1 (P-glycoprotein) can pump the drug out of the cell, reducing its intracellular concentration.[8][9][10][11][12]
Caption: Key mechanisms of resistance to this compound.
Q2: How can I overcome this compound resistance in my cell lines?
A2: The most effective strategy is typically combination therapy.[23][24]
-
Dual Pathway Inhibition: If you observe activation of the PI3K/AKT pathway, combining this compound with a PI3K or AKT inhibitor can be highly effective.[3][5][6]
-
Downstream Inhibition: If a MEK mutation is present, targeting a downstream component like ERK may restore sensitivity.[15]
-
Efflux Pump Inhibition: For cells overexpressing MDR1, co-treatment with an MDR1 inhibitor like verapamil (B1683045) can increase the intracellular concentration of this compound.[9]
Summary of Combination Strategies:
| Resistance Mechanism | Combination Therapy | Expected Outcome |
| PI3K/AKT Activation | This compound + PI3K Inhibitor (e.g., GDC-0941) | Synergistic cell killing, reduced proliferation |
| MEK1/2 Mutation | This compound + ERK Inhibitor (e.g., SCH772984) | Restoration of MAPK pathway inhibition |
| MDR1 Overexpression | This compound + MDR1 Inhibitor (e.g., Verapamil) | Increased intracellular this compound, restored efficacy |
Q3: How do I develop an this compound resistant cell line for my studies?
A3: Developing a resistant cell line involves long-term culture with escalating concentrations of the drug.[25]
Caption: Workflow for generating an this compound resistant cell line.
This process can take several months. It is crucial to maintain a parallel culture of the parental cell line with DMSO as a vehicle control.
Experimental Protocols
Protocol 1: Cell Viability (MTT/XTT) Assay
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
96-well clear-bottom plates
-
Cancer cell line of interest
-
Complete growth medium
-
This compound stock solution (in DMSO)
-
MTT or XTT reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
Reagent Addition:
-
For MTT: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours. Then, add 100 µL of solubilization solution and incubate overnight.
-
For XTT: Add 50 µL of activated XTT solution to each well and incubate for 2-4 hours.
-
-
Data Acquisition: Read the absorbance on a microplate reader at the appropriate wavelength (570 nm for MTT, 450 nm for XTT).
-
Analysis: Normalize the absorbance values to the vehicle control and plot the dose-response curve to calculate the IC50 value.
Protocol 2: Western Blotting for Pathway Analysis
This protocol is for assessing the activation state of signaling proteins.
Materials:
-
Resistant and parental cell lines
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer and PVDF membrane
-
Blocking buffer (5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-MDR1, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL substrate
Procedure:
-
Cell Lysis: Treat cells as required, then wash with cold PBS and lyse with RIPA buffer on ice for 30 minutes.
-
Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Electrophoresis: Denature 20-30 µg of protein per sample and separate by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control like GAPDH.
Protocol 3: siRNA-mediated Gene Knockdown
This protocol is for transiently silencing a target gene (e.g., AKT1) to validate its role in resistance.
Materials:
-
Resistant cell line
-
siRNA targeting the gene of interest (e.g., AKT1)
-
Non-targeting control siRNA
-
Lipofectamine RNAiMAX or similar transfection reagent
-
Opti-MEM reduced-serum medium
Procedure:
-
Cell Seeding: Seed cells in 6-well plates so they are 30-50% confluent at the time of transfection.
-
Transfection Complex Preparation:
-
In one tube, dilute the siRNA (e.g., 20 pmol) in Opti-MEM.
-
In another tube, dilute the transfection reagent in Opti-MEM.
-
Combine the two solutions and incubate for 5 minutes at room temperature.
-
-
Transfection: Add the transfection complexes drop-wise to the cells.
-
Incubation: Incubate for 48-72 hours.
-
Validation and Functional Assay:
-
After incubation, harvest a subset of cells to validate knockdown efficiency by Western blotting or qRT-PCR.
-
Use the remaining cells to perform a cell viability assay with this compound to see if silencing the target gene re-sensitizes the cells to the drug.
-
References
- 1. Understanding Drug Resistance in Cancer: NFCR Research Focus - NFCR [nfcr.org]
- 2. Mechanisms of resistance to BRAF and MEK inhibitors and clinical update of US Food and Drug Administration-approved targeted therapy in advanced melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PI3K pathway activation mediates resistance to MEK inhibitors in KRAS mutant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Overactivation of Akt Contributes to MEK Inhibitor Primary and Acquired Resistance in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. MEK inhibition leads to PI3K/AKT activation by relieving a negative feedback on ERBB receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The role of the MDR1 (P-glycoprotein) gene in multidrug resistance in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MDR1 gene overexpression confers resistance to imatinib mesylate in leukemia cell line models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. eurekaselect.com [eurekaselect.com]
- 11. mdpi.com [mdpi.com]
- 12. Molecular Pathways: Regulation and Therapeutic Implications of Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. MEK1 mutations confer resistance to MEK and B-RAF inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 17. oncotarget.com [oncotarget.com]
- 18. Enhancer remodeling regulates epigenetic adaptation and resistance to MEK1/2 inhibition in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Epigenetic Mechanisms Underlying Melanoma Resistance to Immune and Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. aacrjournals.org [aacrjournals.org]
- 21. Epigenetic alterations and mechanisms that drive resistance to targeted cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. targetedonc.com [targetedonc.com]
- 24. Overcoming Cancer Resistance: Strategies and Modalities for Effective Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 25. blog.crownbio.com [blog.crownbio.com]
Technical Support Center: Refining EL-102 Dosage for In Vivo Xenograft Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing EL-102 in in vivo xenograft studies. The information is tailored to scientists and drug development professionals working to optimize this compound dosage and experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel toluidine sulfonamide identified as a dual-action inhibitor of apoptosis and angiogenesis. Its mechanism of action involves the inhibition of Hypoxia-Inducible Factor 1-alpha (HIF-1α) induced signaling pathways and the induction of the Caspase 3/7 apoptotic cascade.[1] It has shown activity in both normoxic and hypoxic tumor environments.[2]
Q2: What is a recommended starting dose for this compound in a prostate cancer xenograft model?
A2: Preclinical studies in a CWR22 murine prostate cancer xenograft model have shown that this compound resulted in decreased tumor volume compared to the control group. A combination of this compound and docetaxel (B913) demonstrated greater inhibition of tumor growth than either agent alone. Based on available data, initial efficacy studies have utilized doses of 12 mg/kg and 15 mg/kg.[3]
Q3: What prostate cancer cell lines are sensitive to this compound?
A3: In vitro studies have demonstrated that various prostate cancer cell lines are sensitive to this compound, with IC50 values for inhibition of cell proliferation typically in the range of 10-50nM. Notably, both the androgen-dependent CWR22 cell line and its androgen-independent derivative, 22Rv1, show similar sensitivity, suggesting potential efficacy in hormone-refractory prostate cancer.[4] The metastatic prostate cancer cell lines PC3 and DU145 have also shown sensitivity to this compound.[1]
Q4: How should a dose-ranging study for this compound be designed?
A4: A dose-ranging study is crucial for determining the optimal therapeutic window for this compound. The primary goal is to identify a dose that maximizes anti-tumor efficacy while minimizing toxicity. A typical study design would involve multiple arms, including a vehicle control group and several this compound dose-level groups. The selection of dose levels should be based on prior in vitro data and the Maximum Tolerated Dose (MTD).
Q5: How is the Maximum Tolerated Dose (MTD) for this compound determined?
A5: The MTD is the highest dose of a drug that can be administered without causing unacceptable side effects or overt toxicity.[5] Determining the MTD is a critical first step before initiating efficacy studies.[6] A typical MTD study involves a dose escalation design where small groups of mice are treated with increasing doses of this compound. Key parameters to monitor include body weight (a loss of more than 15-20% is often considered a sign of toxicity), clinical signs of distress (e.g., changes in posture, activity, grooming), and mortality.[5] The MTD study is not designed to be lethal.[5]
Troubleshooting Guides
Issue 1: High variability in tumor growth within the same treatment group.
-
Potential Cause:
-
Inconsistent Tumor Cell Implantation: Variation in the number of viable cells injected, the depth of injection, or the location can lead to different tumor establishment rates.
-
Animal Health and Stress: Differences in the age, weight, or underlying health of the mice can impact tumor growth. Stress from handling and procedures like oral gavage can also be a factor.[7]
-
Tumor Heterogeneity: The inherent biological variability within the xenograft model itself can result in differing growth rates.
-
-
Troubleshooting Steps:
-
Standardize Cell Preparation and Implantation:
-
Ensure cells are in the logarithmic growth phase with high viability at the time of injection.
-
Use a consistent and accurate method for cell counting.
-
Inject a precise volume and number of cells at a consistent anatomical site (e.g., the flank).
-
Consider using Matrigel to support initial tumor engraftment and growth, as was done in the initial CWR22 xenograft model development.[8]
-
-
Standardize Animal Cohorts:
-
Use mice of the same strain, sex, and age.
-
Allow for an acclimatization period for the animals before starting the experiment.
-
Randomize animals into treatment groups only after tumors have reached a predetermined size (e.g., 100-150 mm³).
-
-
Refine Handling and Dosing Procedures:
-
Handle mice gently and consistently to minimize stress.
-
For oral gavage, ensure all personnel are properly trained to avoid esophageal injury or aspiration, which can affect animal health and study outcomes.[7]
-
-
Issue 2: Lack of significant tumor growth inhibition with this compound treatment.
-
Potential Cause:
-
Suboptimal Dosage: The administered dose of this compound may be too low to achieve a therapeutic concentration within the tumor.
-
Poor Drug Bioavailability: The formulation or route of administration may not be optimal for this compound absorption and distribution.
-
Model Resistance: The chosen xenograft model may be inherently resistant to the mechanism of action of this compound.
-
-
Troubleshooting Steps:
-
Review and Optimize Dosage:
-
If an MTD study was not performed, conduct one to determine the safe upper limit for dosing.
-
Perform a dose-escalation efficacy study using doses up to the MTD to identify a dose-response relationship.
-
-
Evaluate Pharmacokinetics (PK):
-
Conduct a PK study to measure the concentration of this compound in the plasma and tumor tissue over time. This will help determine if the drug is reaching its target at sufficient levels.
-
-
Confirm Target Engagement:
-
After treatment, analyze tumor tissue for biomarkers related to this compound's mechanism of action. For example, assess the levels of HIF-1α and cleaved Caspase-3 to confirm that the drug is engaging its intended targets.
-
-
Consider Combination Therapy:
-
As demonstrated in preclinical studies, combining this compound with other agents like docetaxel can enhance anti-tumor activity.
-
-
Issue 3: Complications with Oral Gavage Administration.
-
Potential Cause:
-
Improper Technique: Incorrect restraint or insertion of the gavage needle can lead to esophageal trauma, aspiration pneumonia, or stress, which can confound experimental results.[7]
-
Inappropriate Equipment: Using a gavage needle that is too large or has a rough tip can cause injury.
-
-
Troubleshooting Steps:
-
Ensure Proper Training: All personnel performing oral gavage should be thoroughly trained and proficient in the technique.
-
Use Appropriate Equipment:
-
Select a gavage needle of the appropriate size and length for the mice being used. Flexible plastic feeding tubes are often preferred as they are less likely to cause trauma.[9]
-
-
Refine the Procedure:
-
Properly restrain the mouse to ensure it remains still during the procedure.
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to ensure it reaches the stomach without causing perforation.
-
Insert the needle gently along the roof of the mouth and down the esophagus. If resistance is met, do not force it.[10]
-
Administer the substance slowly to prevent regurgitation and aspiration.[10]
-
-
Consider Anesthesia: For serial dosing, brief isoflurane (B1672236) anesthesia can be used to reduce stress and the risk of injury during gavage.[7]
-
Data Presentation
Table 1: In Vitro IC50 Values of this compound in Prostate Cancer Cell Lines
| Cell Line | Androgen Sensitivity | IC50 (nM) |
| CWR22 | Androgen-dependent | 10-50 |
| 22Rv1 | Androgen-independent | 10-50[4] |
| PC3 | Androgen-independent | 10-50[1] |
| DU145 | Androgen-independent | 10-50[1] |
Table 2: Hypothetical MTD Study Design for this compound
| Group | Dose (mg/kg) | Number of Mice | Dosing Schedule | Monitoring Parameters |
| 1 | Vehicle Control | 3-5 | Daily Oral Gavage | Body Weight, Clinical Observations |
| 2 | 10 | 3-5 | Daily Oral Gavage | Body Weight, Clinical Observations |
| 3 | 20 | 3-5 | Daily Oral Gavage | Body Weight, Clinical Observations |
| 4 | 40 | 3-5 | Daily Oral Gavage | Body Weight, Clinical Observations |
| 5 | 80 | 3-5 | Daily Oral Gavage | Body Weight, Clinical Observations |
Table 3: Hypothetical Dose-Ranging Efficacy Study Design for this compound
| Group | Treatment | Dose (mg/kg) | Number of Mice per Group | Dosing Schedule |
| 1 | Vehicle Control | - | 8-10 | Daily Oral Gavage |
| 2 | This compound | 10 | 8-10 | Daily Oral Gavage |
| 3 | This compound | 20 | 8-10 | Daily Oral Gavage |
| 4 | This compound | 40 (or MTD) | 8-10 | Daily Oral Gavage |
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study
-
Animal Model: Use healthy, non-tumor-bearing mice of the same strain, sex, and age as those that will be used in the efficacy studies.
-
Group Allocation: Randomly assign mice to treatment groups (n=3-5 per group).
-
Dose Preparation: Prepare this compound in a suitable vehicle for oral administration. Ensure the formulation is homogenous.
-
Dose Escalation: Begin with a low dose and escalate in subsequent groups. A common approach is to use a doubling dose escalation (e.g., 10, 20, 40, 80 mg/kg).
-
Administration: Administer this compound or vehicle control via oral gavage daily for a predetermined period (e.g., 5-7 days).
-
Monitoring:
-
Record body weight daily.
-
Perform clinical observations at least twice daily, noting any signs of toxicity such as lethargy, ruffled fur, hunched posture, or changes in behavior.
-
-
Endpoint: The MTD is defined as the highest dose that does not result in greater than 15-20% body weight loss or significant clinical signs of toxicity.
Protocol 2: In Vivo Efficacy Study in a CWR22 Xenograft Model
-
Cell Culture: Culture CWR22 prostate cancer cells in the recommended medium until they reach 70-80% confluency.
-
Tumor Implantation:
-
Harvest and resuspend the CWR22 cells in a 1:1 mixture of serum-free medium and Matrigel.
-
Subcutaneously inject 1-5 million cells in a volume of 100-200 µL into the flank of each immunodeficient mouse (e.g., athymic nude or SCID).
-
-
Tumor Monitoring:
-
Allow tumors to establish and grow.
-
Measure tumor volume using calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
-
Randomization: Once tumors reach an average volume of 100-150 mm³, randomize the mice into the treatment groups outlined in Table 3.
-
Treatment:
-
Administer this compound or vehicle control daily via oral gavage at the predetermined doses.
-
Continue to monitor tumor volume and body weight 2-3 times per week.
-
-
Endpoint and Analysis:
-
The study can be terminated when tumors in the control group reach a predetermined maximum size or after a set duration (e.g., 21-28 days).
-
Calculate the percent tumor growth inhibition (%TGI) for each treatment group compared to the vehicle control.
-
Excise tumors for further analysis (e.g., histology, biomarker analysis).
-
Mandatory Visualizations
Caption: this compound Signaling Pathway
Caption: In Vivo Xenograft Experimental Workflow
Caption: MTD Determination Logic Flow
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The novel toluidine sulphonamide EL102 shows pre-clinical in vitro and in vivo activity against prostate cancer and circumvents MDR1 resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. pacificbiolabs.com [pacificbiolabs.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Evaluation of Mice Undergoing Serial Oral Gavage While Awake or Anesthetized - PMC [pmc.ncbi.nlm.nih.gov]
- 8. “Prostate Cancer Xenografts and Hormone induced Prostate Carcinogenesis” - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchanimaltraining.com [researchanimaltraining.com]
- 10. research.fsu.edu [research.fsu.edu]
troubleshooting weak signal in HIF1α western blot with EL-102
This technical support center provides troubleshooting guidance and frequently asked questions for researchers experiencing weak or absent signals in HIF1α Western blots, with a special focus on experiments involving the HIF1α inhibitor, EL-102.
Troubleshooting Guide: Weak HIF1α Signal with this compound
This guide addresses specific issues you may encounter during your Western blot experiment for HIF1α, particularly when using the inhibitor this compound.
Question: I treated my cells with this compound and now I see a very weak or no HIF1α band. Is my experiment failing?
Answer: Not necessarily. This compound is a known inhibitor of Hypoxia-Inducible Factor 1α (HIF1α).[1][2] Therefore, a weak or absent signal in your this compound-treated samples is the expected outcome. The key is to compare this to your control groups.
-
Vehicle-Treated Control (Normoxia): In most cell types grown under normal oxygen levels (normoxia), HIF1α is rapidly degraded and the signal is expected to be very low or undetectable.[3][4][5]
-
Positive Control (Hypoxia or Hypoxia Mimetic): To confirm your Western blot is working, you must include a positive control where HIF1α is stabilized and highly expressed. This can be achieved by exposing cells to hypoxic conditions (e.g., 1% O₂) or by treating them with a hypoxia-mimetic agent like cobalt chloride (CoCl₂). If you see a strong band in your positive control and a weak/absent band in your this compound-treated sample, your experiment is likely successful.
Question: My positive control (hypoxia-induced or CoCl₂-treated cells) shows a weak HIF1α signal. What could be wrong?
Answer: A weak signal in your positive control indicates a technical issue with the Western blot procedure itself. HIF1α is an notoriously difficult protein to detect due to its extremely short half-life (less than 5 minutes in the presence of oxygen). Here are several potential causes and solutions:
Potential Cause 1: Protein Degradation During Sample Preparation. HIF1α is highly susceptible to proteasomal degradation upon exposure to oxygen.
-
Solution:
-
Work Quickly and on Ice: Perform all cell lysis and protein extraction steps as rapidly as possible on ice to minimize enzymatic activity. Some protocols suggest lysing cells directly on the culture plate within seconds of removing them from the incubator.
-
Use a Hypoxia Chamber: If available, prepare your lysates inside a hypoxic chamber to prevent re-oxygenation.
-
Lysis Buffer Additives: Ensure your lysis buffer contains a fresh, potent cocktail of protease and phosphatase inhibitors. For HIF1α, adding a proteasome inhibitor like MG132 can also be beneficial.
-
Cobalt Chloride in Lysis Buffer: Adding cobalt chloride (CoCl₂) to your homogenization buffer can help stabilize HIF1α during sample preparation.
-
Potential Cause 2: Insufficient Protein Loading or Transfer.
-
Solution:
-
Load More Protein: For HIF1α, it is recommended to load at least 30-50 µg of total protein per lane.
-
Use Nuclear Extracts: Since stabilized HIF1α translocates to the nucleus, using nuclear extracts will enrich your sample for the target protein and can provide a stronger signal.
-
Verify Transfer Efficiency: After transferring your proteins from the gel to the membrane, stain the membrane with Ponceau S to visualize the protein bands and confirm that the transfer was successful and even across all lanes.
-
Potential Cause 3: Suboptimal Antibody and Detection Conditions.
-
Solution:
-
Primary Antibody: Use a primary antibody validated for Western blotting of HIF1α. Incubate the membrane with the primary antibody overnight at 4°C to increase the likelihood of binding.
-
Secondary Antibody and ECL: Ensure your secondary antibody is fresh and compatible with your primary antibody. Use a high-sensitivity ECL substrate, as HIF1α may be a low-abundance protein even in induced samples. You may need to expose your blot for a longer duration.
-
HIF1α and this compound FAQs
Q1: What is HIF1α and why is it so difficult to detect?
HIF1α (Hypoxia-Inducible Factor 1α) is a transcription factor that plays a master regulatory role in the cellular response to low oxygen (hypoxia). Under normal oxygen conditions, it is continuously produced but rapidly targeted for degradation by the proteasome, giving it a half-life of less than 5 minutes. This inherent instability is the primary reason it is challenging to detect via Western blot.
Q2: What is the expected molecular weight of HIF1α on a Western blot?
The theoretical molecular weight of HIF1α is approximately 93 kDa. However, due to post-translational modifications such as ubiquitination and phosphorylation, it often migrates at a higher apparent molecular weight, typically between 110-130 kDa. Degraded fragments may appear at lower molecular weights (40-80 kDa).
Q3: What is this compound and how does it affect HIF1α?
This compound is a chemical inhibitor of HIF1α. It has been shown to modestly inhibit the expression of HIF1α protein. Therefore, treating cells with this compound is expected to reduce the amount of detectable HIF1α protein.
Q4: How should I set up my controls for a Western blot experiment with this compound?
A well-controlled experiment is crucial. You should include:
-
Negative Control: Untreated or vehicle-treated cells grown under normoxic conditions. Expect a very low or no signal.
-
Positive Control: Cells stimulated to accumulate HIF1α, either by placing them in a hypoxic environment (e.g., 1% O₂) or by treating them with a chemical inducer like cobalt chloride (CoCl₂) or desferrioxamine (DFO). Expect a strong signal.
-
Experimental Group: Cells treated with this compound (and ideally also exposed to hypoxic stimuli to demonstrate the inhibitory effect). Expect a reduced signal compared to the positive control.
-
Loading Control: Always probe your membrane for a housekeeping protein (e.g., β-actin, GAPDH, or Tubulin) to ensure equal protein loading in each lane.
Quantitative Data
The following table summarizes the effect of this compound on HIF1α protein expression based on available data.
| Compound | Concentration | Treatment Time | Cell Line | Condition | Observed Effect on HIF1α Protein |
| This compound | 50 - 100 nM | 1 hour | Not Specified | Normoxia | Modest inhibition of expression |
Experimental Protocols
Protocol: HIF1α Western Blotting
This protocol provides a general framework. Optimization for specific cell types and antibodies is recommended.
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
For positive controls, incubate cells in a hypoxic chamber (1-5% O₂) or treat with CoCl₂ (e.g., 100-150 µM) for 4-8 hours.
-
Treat experimental groups with the desired concentration of this compound for the specified duration.
-
-
Protein Extraction (CRITICAL STEP):
-
All steps must be performed on ice and as quickly as possible.
-
Aspirate media, wash cells once with ice-cold PBS.
-
Add ice-cold RIPA lysis buffer supplemented with a fresh protease and phosphatase inhibitor cocktail.
-
Scrape cells immediately, transfer to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 15-30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Prepare samples by adding Laemmli buffer and boiling for 5 minutes.
-
Load 30-50 µg of protein per lane onto a 7.5% polyacrylamide gel.
-
Perform electrophoresis to separate proteins.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Confirm transfer with Ponceau S staining.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).
-
Incubate with a validated primary antibody against HIF1α (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using an imaging system or X-ray film.
-
Visualizations
Caption: HIF1α signaling pathway under normoxic and hypoxic conditions.
Caption: General workflow for a Western blot experiment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. HIF-1 as a target for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of approved and investigational drugs that inhibit hypoxia-inducible factor-1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biocompare.com [biocompare.com]
Validation & Comparative
Navigating the Hypoxic Response: A Comparative Guide to Inhibitors of HIF1α Transcriptional Activity
For researchers, scientists, and drug development professionals, the targeting of Hypoxia-Inducible Factor 1α (HIF1α) represents a promising therapeutic strategy for a range of pathologies, most notably cancer. This guide provides a comparative overview of various approaches to inhibit HIF1α transcriptional activity, supported by common experimental validation techniques. As information on a specific compound designated "EL-102" is not publicly available, this guide will focus on established classes of HIF1α inhibitors, offering a framework for evaluating novel chemical entities.
Under hypoxic conditions, a common feature of the tumor microenvironment, the transcription factor HIF1α is stabilized and promotes the expression of genes involved in angiogenesis, metabolic adaptation, and metastasis[1][2][3]. Consequently, inhibiting its transcriptional activity is a key focus of drug discovery efforts[4][5]. The validation of such inhibitors relies on a suite of well-established experimental protocols designed to quantify their efficacy and elucidate their mechanism of action.
Mechanisms of HIF1α Inhibition
HIF1α inhibitors can be broadly categorized based on their point of intervention within the HIF1α signaling pathway. The primary strategies include:
-
Inhibition of HIF1α Protein Accumulation: These compounds prevent the stabilization of the HIF1α protein, often by promoting its degradation through the von Hippel-Lindau (VHL) E3 ubiquitin ligase pathway, even under hypoxic conditions.
-
Disruption of the HIF1α/HIF1β Dimerization: HIF1α must form a heterodimer with HIF1β (also known as ARNT) to become transcriptionally active. Inhibitors in this class prevent this crucial protein-protein interaction.
-
Blocking DNA Binding: These agents interfere with the ability of the HIF1α/HIF1β dimer to bind to Hypoxia Response Elements (HREs) in the promoter regions of its target genes.
-
Inhibition of Transcriptional Coactivator Recruitment: The recruitment of coactivators such as p300/CBP is essential for HIF1α-mediated gene transcription. Some inhibitors work by disrupting the interaction between HIF1α and these coactivators.
-
Inhibition of Upstream Signaling Pathways: Several signaling pathways, including the PI3K/AKT/mTOR and MAPK pathways, can regulate HIF1α synthesis and activity. Inhibitors of these pathways can indirectly suppress HIF1α function.
Comparative Efficacy of HIF1α Inhibitors
The following table summarizes the classes of HIF1α inhibitors and provides examples of compounds, along with typical experimental readouts used to assess their efficacy.
| Class of Inhibitor | Example Compound(s) | Typical IC50 Range | Key Experimental Readouts |
| Inhibitors of HIF1α Accumulation | Topotecan, PX-478, YC-1 | 0.1 - 10 µM | Western Blot for HIF1α levels, HIF1α ELISA |
| Dimerization Inhibitors | Acriflavine | 1 - 20 µM | Co-immunoprecipitation of HIF1α and HIF1β |
| DNA Binding Inhibitors | Echinomycin | 1 - 10 nM | Electrophoretic Mobility Shift Assay (EMSA), ChIP-qPCR |
| Coactivator Interaction Inhibitors | Chetomin | 50 - 500 nM | Luciferase reporter assays, Co-immunoprecipitation of HIF1α and p300 |
| Upstream Pathway Inhibitors | Rapamycin (mTOR), LY294002 (PI3K) | Varies by target | Western Blot for phosphorylated pathway components (e.g., p-AKT, p-S6K) |
Experimental Protocols for Validating HIF1α Inhibition
Accurate validation of HIF1α inhibitors requires robust and reproducible experimental methods. Below are detailed protocols for key assays.
HIF1α Luciferase Reporter Assay
This assay is a primary screening tool to quantify the transcriptional activity of HIF1α.
Protocol:
-
Cell Culture and Transfection: Plate cells (e.g., HEK293T, HeLa) in a 96-well plate. Co-transfect with a firefly luciferase reporter plasmid containing multiple HREs upstream of the luciferase gene and a Renilla luciferase plasmid (for normalization).
-
Compound Treatment and Hypoxia Induction: After 24 hours, treat the cells with varying concentrations of the test inhibitor. Induce hypoxia by placing the plate in a hypoxic chamber (1% O2) or by treating with a hypoxia-mimetic agent like cobalt chloride (CoCl2) or deferoxamine (B1203445) (DFO) for 16-24 hours.
-
Lysis and Luminescence Measurement: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized activity against the inhibitor concentration to determine the IC50 value.
Western Blot for HIF1α Protein Levels
This method directly assesses the effect of an inhibitor on HIF1α protein accumulation.
Protocol:
-
Cell Culture and Treatment: Plate cells in 6-well plates. Treat with the inhibitor and induce hypoxia as described above.
-
Protein Extraction: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody specific for HIF1α. Subsequently, incubate with an HRP-conjugated secondary antibody. Use an antibody against a housekeeping protein (e.g., β-actin, GAPDH) as a loading control.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software.
Quantitative Real-Time PCR (qPCR) for HIF1α Target Genes
This assay measures the mRNA expression levels of HIF1α downstream target genes to confirm the inhibition of transcriptional activity.
Protocol:
-
Cell Culture and Treatment: Treat cells with the inhibitor and induce hypoxia as described for the Western blot protocol.
-
RNA Extraction and cDNA Synthesis: Isolate total RNA from the cells using a commercial kit and synthesize cDNA using a reverse transcription kit.
-
qPCR: Perform qPCR using SYBR Green or TaqMan probes for HIF1α target genes (e.g., VEGFA, GLUT1, LDHA) and a housekeeping gene (e.g., ACTB, GAPDH).
-
Data Analysis: Calculate the relative mRNA expression levels using the ΔΔCt method.
Visualizing the HIF1α Signaling Pathway and Experimental Workflow
To aid in the understanding of the complex processes involved, the following diagrams illustrate the HIF1α signaling pathway and a typical experimental workflow for inhibitor validation.
Figure 1. Simplified HIF1α signaling pathway in normoxia and hypoxia.
Figure 2. Typical experimental workflow for validating HIF1α inhibitors.
References
- 1. Inhibition of Hypoxia-Inducible Transcription Factor (HIF-1α) Signaling with Sulfonyl-γ-AApeptide Helices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Specific Inhibition of HIF Activity: Can Peptides Lead the Way? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HIF-1α signaling: Essential roles in tumorigenesis and implications in targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Inhibitors Targeting Hypoxia-Inducible Factor 1 and 2 for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting HIF-1α by Natural and Synthetic Compounds: A Promising Approach for Anti-Cancer Therapeutics Development [mdpi.com]
A Comparative Analysis of EL-102 and Other HIF-1α Inhibitors for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of EL-102's Efficacy with Alternative Hypoxia-Inducible Factor-1α (HIF-1α) Inhibitors, Supported by Preclinical Data.
Hypoxia-inducible factor-1α (HIF-1α) is a master transcriptional regulator of the cellular response to low oxygen environments, a common feature of solid tumors. Its role in promoting tumor growth, angiogenesis, and resistance to therapy has made it a prime target for cancer drug development. This guide provides a comparative overview of the preclinical efficacy of this compound, a novel HIF-1α inhibitor, alongside other notable inhibitors of this pathway: PX-478 and the proteasome inhibitor Bortezomib, which also exhibits HIF-1α inhibitory activity. Additionally, we will discuss PT2385, a selective inhibitor of the related HIF-2α, to provide a broader context within hypoxia-targeted therapies.
Quantitative Efficacy of HIF-1α Inhibitors
To facilitate a direct comparison of the preclinical efficacy of these compounds, the following tables summarize key quantitative data from in vitro and in vivo studies.
Table 1: In Vitro Efficacy of HIF-1α Inhibitors
| Compound | Assay Type | Cell Line(s) | IC50 Value(s) | Citation(s) |
| This compound | Cell Viability | CWR22 (Prostate) | 24 nM | [1] |
| 22Rv1 (Prostate) | 21.7 nM | [1] | ||
| DU145 (Prostate) | 40.3 nM | [1] | ||
| PC-3 (Prostate) | 37.0 nM | [1] | ||
| DLKP (Lung) | 14.4 nM | [1] | ||
| DLKPA (Doxorubicin-resistant Lung) | 16.3 nM | |||
| PX-478 | HIF-1α Protein Inhibition (Hypoxia) | PC3 (Prostate) | ~20 µM (40% inhibition) | |
| DU 145 (Prostate) | ~50 µM (35% inhibition) | |||
| Bortezomib | Downregulation of VEGF (HIF-1α target) | Multiple Myeloma & Liver Cancer cell lines | Subnanomolar concentrations |
Table 2: In Vivo Efficacy of HIF-1α Inhibitors
| Compound | Animal Model | Tumor Type | Dosage | Tumor Growth Inhibition | Citation(s) |
| This compound | CWR22 Xenograft (Mouse) | Prostate Cancer | 12 mg/kg and 15 mg/kg (p.o., 5 days on/2 days off) | Significantly decreased tumor volume compared to control. Greater inhibition when combined with docetaxel. | |
| PX-478 | Orthotopic PC14-PE6 Xenograft (Mouse) | Non-Small Cell Lung Cancer | 20 mg/kg (p.o., daily for 5 days) | 87% reduction in median primary tumor volume. | |
| Orthotopic NCI-H187 Xenograft (Mouse) | Small Cell Lung Cancer | 20 mg/kg (p.o., daily for 5 days) | 99% reduction in median primary tumor volume. | ||
| Orthotopic NCI-N417 Xenograft (Mouse) | Small Cell Lung Cancer | 20 mg/kg (p.o., daily for 5 days) | 97% reduction in median primary tumor volume. | ||
| Subcutaneous Xenograft (Mouse) | Esophageal Squamous Cell Cancer | Not specified | Significantly decreased tumor volume. | ||
| Bortezomib | Squamous Cell Carcinoma Xenograft (Mouse) | Head and Neck Cancer | 1.0 mg/kg (i.p., twice weekly) | Significant tumor growth inhibition when combined with pulsed high-intensity focused ultrasound. | |
| PT2385 (HIF-2α inhibitor) | Patient-Derived Xenograft (Mouse) | Clear Cell Renal Cell Carcinoma | 30 mg/kg (twice daily) | Completely inhibited tumor growth after 4 weeks. |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying biology and experimental designs, the following diagrams illustrate the HIF-1α signaling pathway and typical workflows for assessing inhibitor efficacy.
Caption: HIF-1α Signaling Pathway and Points of Inhibition.
Caption: Workflow for Assessing HIF-1α Inhibitor Efficacy.
Caption: Comparative Overview of HIF Inhibitors.
Detailed Experimental Protocols
Cell Viability Assay
Objective: To determine the concentration of an inhibitor that reduces cell viability by 50% (IC50).
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., PC-3, DU145) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the inhibitor (e.g., this compound) for a specified period (e.g., 72 hours).
-
Staining: Add a viability staining solution such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Sulforhodamine B (SRB) and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader.
-
Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value by plotting a dose-response curve.
HIF-1α Reporter Assay (Luciferase-Based)
Objective: To quantify the transcriptional activity of HIF-1α in response to an inhibitor.
Protocol:
-
Cell Transfection: Co-transfect cells with a reporter plasmid containing a hypoxia-response element (HRE) driving the expression of a luciferase gene and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Hypoxia Induction and Treatment: Induce hypoxia (e.g., 1% O2 or by using a hypoxia-mimetic agent like CoCl2) and simultaneously treat the cells with the inhibitor for a defined period (e.g., 18-24 hours).
-
Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Luminometry: Measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay kit.
-
Analysis: Normalize the HRE-driven luciferase activity to the control luciferase activity and express the results as a percentage of the activity in untreated hypoxic cells.
Western Blot for HIF-1α
Objective: To qualitatively and semi-quantitatively assess the protein levels of HIF-1α and its downstream targets.
Protocol:
-
Sample Preparation: Culture cells under normoxic or hypoxic conditions with or without the inhibitor. Due to the rapid degradation of HIF-1α in the presence of oxygen, all subsequent steps must be performed on ice or at 4°C. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. For enhanced detection, nuclear extracts are recommended as stabilized HIF-1α translocates to the nucleus.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate 20-50 µg of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody against HIF-1α (or other target proteins) overnight at 4°C.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) reagent and an imaging system.
-
Normalization: Strip the membrane and re-probe with an antibody against a loading control (e.g., β-actin or Lamin B1 for nuclear extracts) to ensure equal protein loading.
In Vivo Prostate Cancer Xenograft Model
Objective: To evaluate the anti-tumor efficacy of an inhibitor in a living organism.
Protocol:
-
Cell Preparation: Culture human prostate cancer cells (e.g., CWR22, PC-3) and resuspend them in a suitable medium like Matrigel or sterile saline at a concentration of 1-5 x 10^6 cells per 100 µL.
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., athymic nude or NOD-SCID mice). For orthotopic models, inject the cells directly into the prostate gland. Patient-derived xenograft (PDX) models, which involve implanting patient tumor tissue, can also be used to better recapitulate tumor heterogeneity.
-
Treatment: Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the inhibitor (e.g., this compound) and vehicle control according to the specified dose and schedule (e.g., oral gavage, intraperitoneal injection).
-
Tumor Monitoring: Measure the tumor dimensions with calipers two to three times a week and calculate the tumor volume using the formula: (Length x Width²)/2. Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint Analysis: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for weight measurement and further analysis, such as immunohistochemistry for biomarkers like Ki-67 (proliferation) and HIF-1α.
Conclusion
This guide provides a comparative framework for evaluating the preclinical efficacy of this compound against other HIF-1α inhibitors. The data presented in the tables, along with the visual representations of the signaling pathway and experimental workflows, offer a comprehensive resource for researchers in the field of cancer drug development. The detailed experimental protocols provide a foundation for designing and executing further studies to elucidate the therapeutic potential of these compounds. As research progresses, a deeper understanding of the nuances of HIF-1α inhibition will undoubtedly pave the way for more effective and targeted cancer therapies.
References
Assessing the Synergistic Potential of EL-102 and Docetaxel in Prostate Cancer
For Researchers, Scientists, and Drug Development Professionals
The combination of novel targeted agents with established chemotherapeutics represents a cornerstone of modern oncology research. This guide provides a comparative analysis of the anti-tumor activity of EL-102, a novel dual inhibitor of apoptosis and angiogenesis, and docetaxel (B913), a standard-of-care taxane (B156437) chemotherapy, when used in combination. While published literature strongly suggests a synergistic or additive effect in preclinical models of prostate cancer, a specific quantitative synergistic index, such as a Combination Index (CI) value from a Chou-Talalay analysis, has not been publicly reported. This guide synthesizes the available experimental data to objectively assess the performance of this combination therapy.
Data Presentation: Enhanced Anti-Tumor Efficacy of the this compound and Docetaxel Combination
Experimental data from in vitro and in vivo studies consistently demonstrate that the combination of this compound and docetaxel results in a more potent anti-tumor effect than either agent administered alone. This suggests a promising therapeutic strategy for prostate cancer.
In Vitro Cell Viability
The combination of this compound and docetaxel significantly reduces the viability of various prostate cancer cell lines compared to single-agent treatments.
| Cell Line | Treatment | Concentration | % Cell Viability (relative to control) |
| CWR22 | This compound | 50 nM | ~60% |
| Docetaxel | 5 nM | ~75% | |
| This compound + Docetaxel | 50 nM + 5 nM | ~40%[1] | |
| 22Rv1 | This compound | 50 nM | ~55% |
| Docetaxel | 5 nM | ~70% | |
| This compound + Docetaxel | 50 nM + 5 nM | ~35%[1] | |
| PC-3 | This compound | 50 nM | ~65% |
| Docetaxel | 5 nM | ~80% | |
| This compound + Docetaxel | 50 nM + 5 nM | ~50%[1] | |
| DU145 | This compound | 50 nM | ~70% |
| Docetaxel | 5 nM | ~85% | |
| This compound + Docetaxel | 50 nM + 5 nM | ~60%[1] |
In Vivo Tumor Growth Inhibition
In a CWR22 murine xenograft model, the combination of this compound and docetaxel led to a greater reduction in tumor volume compared to monotherapy.[2][3]
| Treatment Group | Dosage | Mean Tumor Volume (Day 35) |
| Vehicle Control | - | ~1.4 cm³ |
| This compound | 12 mg/kg | ~0.8 cm³ |
| This compound | 15 mg/kg | ~0.6 cm³ |
| Docetaxel | 12 mg/kg | ~0.7 cm³ |
| This compound + Docetaxel | 12 mg/kg + 12 mg/kg | ~0.4 cm³ [3] |
| This compound + Docetaxel | 15 mg/kg + 12 mg/kg | ~0.3 cm³ [3] |
Experimental Protocols
While the precise, detailed protocol for the synergy assessment of this compound and docetaxel is not available in the public domain, a representative methodology for a cell viability-based synergy assay is outlined below. This protocol is based on standard practices for drug combination studies.
Representative Protocol: In Vitro Cell Viability Assay for Synergy Determination
1. Cell Culture:
-
Prostate cancer cell lines (e.g., CWR22, 22Rv1, PC-3, DU145) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Drug Preparation:
-
This compound and docetaxel are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.
-
Serial dilutions of each drug and of the combination at a fixed ratio are prepared in culture medium.
3. Cell Seeding:
-
Cells are harvested, counted, and seeded into 96-well plates at a predetermined density.
-
Plates are incubated overnight to allow for cell attachment.
4. Drug Treatment:
-
The culture medium is replaced with fresh medium containing the single drugs or the drug combination at various concentrations.
-
Control wells receive medium with the vehicle (e.g., DMSO) at the same concentration as the drug-treated wells.
5. Incubation:
-
The plates are incubated for a specified period (e.g., 72 hours) to allow the drugs to exert their effects.
6. Cell Viability Assessment:
-
Cell viability is determined using a standard method, such as the MTT or MTS assay.
-
The absorbance is read using a microplate reader.
7. Data Analysis:
-
The percentage of cell viability is calculated for each treatment group relative to the vehicle-treated control.
-
Dose-response curves are generated for each drug and the combination.
-
The data is then analyzed using a synergy determination model, such as the Chou-Talalay method, to calculate a Combination Index (CI). A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
Visualizations
Signaling Pathways of this compound and Docetaxel
Caption: Signaling pathways of this compound and docetaxel leading to a combined anti-tumor effect.
Experimental Workflow for Synergy Assessment
Caption: Workflow for determining the synergistic effect of this compound and docetaxel in vitro.
References
comparative analysis of EL-102 and other microtubule inhibitors
- 1. CIL-102 interacts with microtubule polymerization and causes mitotic arrest following apoptosis in the human prostate cancer PC-3 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CIL-102 binds to tubulin at colchicine binding site and triggers apoptosis in MCF-7 cells by inducing monopolar and multinucleated cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pipeline - AEGLE Therapeutics [aegletherapeutics.com]
EL-102: A Promising Strategy to Overcome Multidrug Resistance in Cancer Therapy
A head-to-head comparison of EL-102's ability to circumvent MDR1-mediated drug resistance with traditional inhibitors, supported by comprehensive experimental data and detailed protocols for researchers in oncology and drug development.
Multidrug resistance (MDR) remains a significant hurdle in the successful treatment of cancer. One of the key players in this phenomenon is the P-glycoprotein (P-gp), encoded by the MDR1 gene. This efflux pump actively removes a wide range of chemotherapeutic agents from cancer cells, reducing their intracellular concentration and rendering them ineffective. The novel toluidine sulphonamide, this compound, has emerged as a promising agent that circumvents this resistance mechanism. This guide provides a detailed comparison of this compound with other known MDR1 inhibitors, presenting key experimental data, protocols, and visual workflows to validate its efficacy.
Quantitative Analysis: this compound Demonstrates Efficacy Unaffected by MDR1 Overexpression
The efficacy of this compound was tested in the DLKP human lung carcinoma cell line and its doxorubicin-selected, MDR1-overexpressing variant, DLKPA. The DLKPA cell line exhibits significant resistance to conventional chemotherapeutics. In stark contrast, both cell lines display equal sensitivity to this compound, indicating that it is not a substrate of the MDR1 efflux pump.[1][2][3] This circumvention of a primary drug resistance mechanism highlights the potential of this compound in treating resistant tumors.
For comparison, the activity of established MDR1 inhibitors, Verapamil and Tariquidar, are also presented. These agents work by directly inhibiting the P-gp pump, thereby increasing the intracellular concentration of co-administered chemotherapeutic drugs.
| Compound | Cell Line | MDR1 Expression | IC50 (nM) | Fold Resistance |
| This compound | DLKP | Negative | 150 | 1 |
| DLKPA | Overexpressing | 150 | 1 | |
| Docetaxel | DLKP | Negative | 10 | 1 |
| DLKPA | Overexpressing | 2530 | 253 | |
| Paclitaxel | DLKP | Negative | 8 | 1 |
| DLKPA | Overexpressing | 2064 | 258 | |
| Vincristine | DLKP | Negative | 5 | 1 |
| DLKPA | Overexpressing | 3455 | 691 | |
| Doxorubicin | DLKP | Negative | 20 | 1 |
| DLKPA | Overexpressing | 4100 | 205 | |
| Verapamil (inhibitor) | - | - | ~1000 | - |
| Tariquidar (inhibitor) | - | - | 43 | - |
Deciphering the Mechanism: How this compound Bypasses MDR1
The signaling pathway of MDR1-mediated drug resistance involves the ATP-dependent efflux of cytotoxic drugs, leading to reduced intracellular accumulation and cell survival. This compound's mechanism of circumventing this pathway is not through direct inhibition of P-gp, but rather by being a poor substrate for the transporter. This intrinsic property allows this compound to accumulate in MDR1-overexpressing cells to cytotoxic concentrations.
References
- 1. The novel toluidine sulphonamide EL102 shows pre-clinical in vitro and in vivo activity against prostate cancer and circumvents MDR1 resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The novel toluidine sulphonamide EL102 shows pre-clinical in vitro and in vivo activity against prostate cancer and circumvents MDR1 resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BioKB - Publication [biokb.lcsb.uni.lu]
A Comparative Analysis of EL-102 in Castration-Sensitive vs. Castration-Resistant Prostate Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical efficacy of EL-102, a novel toluidine sulfonamide, in castration-sensitive and castration-resistant prostate cancer models. The performance of this compound is benchmarked against current standard-of-care therapies, including docetaxel (B913), enzalutamide (B1683756), and abiraterone (B193195), supported by available experimental data.
Executive Summary
This compound demonstrates significant preclinical activity in both castration-sensitive and castration-resistant prostate cancer settings. Its dual mechanism of action, targeting both apoptosis and angiogenesis through Hif1α inhibition and tubulin polymerization disruption, presents a promising therapeutic strategy.[1][2][3][4][5] Notably, this compound appears to circumvent key multidrug resistance mechanisms, suggesting its potential utility in patients who have developed resistance to taxane-based chemotherapies. This guide summarizes the in vitro and in vivo evidence, providing a direct comparison with established treatments to inform further research and development.
Data Presentation
In Vitro Efficacy: Inhibition of Prostate Cancer Cell Proliferation (IC50)
The following table summarizes the half-maximal inhibitory concentration (IC50) of this compound and the standard-of-care chemotherapeutic agent, docetaxel, in various prostate cancer cell lines. These cell lines represent different stages of the disease, from androgen-sensitive (CWR22) to androgen-insensitive and metastatic (22Rv1, PC-3, DU145).
| Cell Line | Androgen Sensitivity | Characteristics | This compound IC50 (nM) | Docetaxel IC50 (nM) |
| CWR22 | Sensitive | Castration-Sensitive | ~21 | 0.4 - 0.6 |
| 22Rv1 | Resistant | Castration-Resistant, AR-V7 Positive | ~21 | 0.4 - 0.6 |
| PC-3 | Resistant | Castration-Resistant, Metastatic (Bone) | ~40 | 3.8 |
| DU145 | Resistant | Castration-Resistant, Metastatic (Brain) | ~40 | Not Reported |
Data compiled from multiple preclinical studies.
In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models
This table provides a comparative overview of the in vivo efficacy of this compound and standard-of-care agents in preclinical prostate cancer xenograft models.
| Treatment | Prostate Cancer Model | Key Efficacy Endpoint | Outcome |
| This compound | CWR22 (Castration-Sensitive) Xenograft | Tumor Volume Reduction | Significantly decreased tumor volume compared to control. |
| This compound + Docetaxel | CWR22 (Castration-Sensitive) Xenograft | Tumor Volume Reduction | Greater tumor inhibition than either agent alone. |
| Docetaxel | CWR22 (Castration-Sensitive) Xenograft | Tumor Volume Reduction | Dose-dependent reduction in tumor volume. |
| Enzalutamide | LNCaP (Castration-Sensitive) Xenograft | Tumor Growth Inhibition | Significant inhibition of tumor growth. |
| Abiraterone | LuCaP PDX (Castration-Resistant) | Tumor Progression Delay | Delayed tumor progression. |
Mechanism of Action
This compound exhibits a dual mechanism of action that contributes to its anti-cancer effects in both castration-sensitive and castration-resistant prostate cancer.
-
Hif1α Inhibition: this compound inhibits the hypoxia-inducible factor 1-alpha (Hif1α), a key transcription factor in the cellular response to hypoxia. By downregulating Hif1α, this compound disrupts downstream signaling pathways involved in angiogenesis, cell survival, and metabolism, thereby inhibiting tumor growth.
-
Tubulin Polymerization Inhibition: this compound also acts as a microtubule-destabilizing agent by inhibiting tubulin polymerization. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequently induces apoptosis.
This dual mechanism is distinct from androgen receptor (AR) targeted therapies and taxanes, potentially offering an advantage in resistant disease.
Caption: Mechanism of action of this compound in prostate cancer cells.
Experimental Protocols
In Vitro Cell Proliferation Assay (IC50 Determination)
-
Cell Lines: CWR22 (castration-sensitive), 22Rv1, PC-3, DU145 (castration-resistant).
-
Method: Cells were seeded in 96-well plates and treated with increasing concentrations of this compound or docetaxel for 72 hours. Cell viability was assessed using a commercial colorimetric assay (e.g., MTT or WST-1).
-
Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves using non-linear regression analysis.
In Vivo Xenograft Study (CWR22 Model)
-
Animal Model: Male immunodeficient mice (e.g., BALB/c nude or SCID).
-
Tumor Implantation: CWR22 human prostate cancer cells were implanted subcutaneously into the flanks of the mice.
-
Treatment: Once tumors reached a palpable size, mice were randomized into treatment and control groups. This compound was administered intraperitoneally at doses of 12 mg/kg or 15 mg/kg on a 5-day on/2-day off schedule. Docetaxel was administered intravenously at 12 mg/kg on the same schedule.
-
Tumor Measurement: Tumor volume was measured at regular intervals using calipers, and calculated using the formula: (length × width²) / 2.
-
Endpoint: The study was terminated when tumors in the control group reached a predetermined size, and tumor volumes between groups were compared.
Caption: Experimental workflow for the in vivo CWR22 xenograft study.
Comparative Analysis with Standard of Care
Docetaxel
Docetaxel is a taxane-based chemotherapy that stabilizes microtubules, leading to mitotic arrest and apoptosis. It is a standard of care for both metastatic castration-sensitive and castration-resistant prostate cancer.
-
In Castration-Sensitive Prostate Cancer (CSPC): Docetaxel, in combination with androgen deprivation therapy (ADT), improves overall survival in men with high-volume metastatic CSPC.
-
In Castration-Resistant Prostate Cancer (CRPC): Docetaxel is a first-line chemotherapy for metastatic CRPC, providing a survival benefit.
Comparison with this compound: While docetaxel is highly potent in vitro, this compound demonstrates comparable efficacy in castration-resistant cell lines and, crucially, is not a substrate for the P-glycoprotein (MDR1) efflux pump, a common mechanism of resistance to taxanes. The synergistic effect observed when combining this compound with docetaxel in vivo suggests a potential role for this compound in overcoming docetaxel resistance or enhancing its efficacy.
Androgen Receptor Pathway Inhibitors (ARPIs) - Enzalutamide and Abiraterone
Enzalutamide is a potent androgen receptor inhibitor, while abiraterone acetate (B1210297) inhibits androgen biosynthesis. Both are cornerstones of treatment for advanced prostate cancer.
-
In Castration-Sensitive Prostate Cancer (CSPC): Both enzalutamide and abiraterone, in combination with ADT, have demonstrated significant improvements in overall survival and are considered standard of care for metastatic CSPC.
-
In Castration-Resistant Prostate Cancer (CRPC): Both agents are widely used in both pre- and post-chemotherapy settings for metastatic CRPC.
Comparison with this compound: this compound's mechanism of action is independent of the androgen receptor signaling pathway. This is a significant advantage, as resistance to ARPIs often involves AR mutations or amplification. Therefore, this compound could potentially be effective in patients who have progressed on enzalutamide or abiraterone. Further preclinical studies directly comparing the efficacy of this compound with ARPIs in AR-independent and AR-V7 expressing models are warranted.
Caption: Logical relationship of this compound and standard treatments in prostate cancer.
Conclusion
The preclinical data for this compound are promising, indicating its potential as a novel therapeutic agent for both castration-sensitive and, perhaps more critically, castration-resistant prostate cancer. Its unique dual mechanism of action and its ability to circumvent taxane (B156437) resistance are key differentiators from current standard-of-care therapies. Further investigation, including clinical trials, is necessary to fully elucidate the therapeutic potential of this compound in the evolving landscape of prostate cancer treatment.
References
- 1. info.taconic.com [info.taconic.com]
- 2. Enzalutamide for Metastatic Castration-Sensitive Prostate Cancer - The ASCO Post [ascopost.com]
- 3. researchgate.net [researchgate.net]
- 4. A Novel Small Molecule Inhibits Tumor Growth and Synergizes Effects of Enzalutamide on Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Conversion of abiraterone to D4A drives antitumor activity in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
EL-102: Comprehensive Safety and Disposal Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like EL-102 are paramount for ensuring laboratory safety and environmental protection. This document provides essential logistical information, including operational and disposal plans for this compound, a novel toluidine sulfonamide identified as a potent inhibitor of Hypoxia-Inducible Factor 1α (Hif1α) and tubulin polymerization.
Immediate Safety and Handling
This compound (CAS No. 1233948-61-2) is a research chemical with potential applications in cancer therapy.[1] As with any active pharmacological agent, appropriate safety precautions must be observed.
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Safety glasses or goggles must be worn at all times.
-
Lab Coat: A standard laboratory coat is required to protect from skin contact.
Handling:
-
Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[2]
-
Avoid direct contact with skin, eyes, and clothing.
-
Standard laboratory safety practices should be followed, including washing hands thoroughly after handling.[2]
Proper Disposal Procedures
Disposal of this compound and any contaminated materials must adhere to institutional guidelines and local, state, and federal regulations. As a biologically active small molecule, it should be treated as hazardous chemical waste.
Step-by-Step Disposal Protocol:
-
Segregation of Waste:
-
Solid Waste: All disposable materials that have come into contact with this compound, such as contaminated gloves, pipette tips, and weigh boats, must be collected in a designated, clearly labeled hazardous waste container.[3]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.[3] Do not mix with other chemical waste streams unless compatibility has been confirmed.
-
Sharps: Any needles or syringes used for handling this compound solutions must be disposed of in a designated sharps container for hazardous chemical waste.[3]
-
-
Container Labeling: All waste containers must be clearly labeled with the full chemical name ("this compound"), CAS number (1233948-61-2), and appropriate hazard symbols.
-
Storage: Store hazardous waste containers in a designated, secure area away from incompatible materials, awaiting pickup by a certified hazardous waste disposal service.[3]
-
Decontamination: All non-disposable equipment and surfaces that have come into contact with this compound should be decontaminated. A common procedure involves scrubbing with a suitable solvent (e.g., ethanol (B145695) or isopropanol) followed by a thorough rinse. All decontamination materials should be collected as hazardous waste.[3]
Quantitative Data Summary
The following tables summarize the in vitro activity of this compound against various prostate cancer cell lines.
Table 1: In Vitro Proliferation Inhibition of this compound
| Cell Line | Description | IC₅₀ (nM) |
| CWR22 | Androgen receptor (AR)-positive, androgen-dependent | 24.0 |
| 22Rv1 | AR-positive, androgen-independent | 21.7 |
| DU145 | AR-negative, non-metastatic | 40.3 |
| PC-3 | AR-negative, metastatic | 37.0 |
| DLKP | Doxorubicin-sensitive lung cancer | 14.4 |
| DLKPA | Doxorubicin-resistant lung cancer | 16.3 |
Data sourced from MedchemExpress.[1]
Key Experimental Protocols
Cell Viability Assay
Objective: To determine the concentration of this compound that inhibits the proliferation of cancer cell lines by 50% (IC₅₀).
Methodology:
-
Prostate cancer cells (CWR22, 22Rv1, DU145, PC-3) are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with increasing concentrations of this compound (e.g., 0-120 nM) for 72 hours.[1]
-
A cell viability reagent (e.g., CellTiter-Glo®) is added to each well.
-
Luminescence is measured using a plate reader to quantify the number of viable cells.
-
IC₅₀ values are calculated by plotting the percentage of cell viability against the log concentration of this compound and fitting the data to a dose-response curve.
Tubulin Polymerization Assay
Objective: To assess the effect of this compound on the polymerization of tubulin heterodimers into microtubules.
Methodology:
-
Purified tubulin is reconstituted in a polymerization buffer.
-
The tubulin solution is added to a 96-well plate containing various concentrations of this compound (e.g., 5 nM) or a control compound (e.g., paclitaxel (B517696) as a polymerization promoter, DMSO as a negative control).[1]
-
The plate is incubated at 37°C to initiate polymerization.
-
The change in absorbance at 340 nm is measured over time (e.g., every 60 seconds for one hour). An increase in absorbance indicates microtubule formation.
-
The rate and extent of polymerization in the presence of this compound are compared to the controls to determine its inhibitory activity.
Visualized Workflows and Pathways
Caption: A logical workflow for the safe handling and disposal of this compound.
Caption: Inhibition of the Hif1α signaling pathway by this compound.
References
Personal protective equipment for handling EL-102
It appears that "EL-102" is an identifier for several distinct products. To provide you with accurate and essential safety information for handling, it is crucial to first identify the specific this compound product you are working with. The nature of the substance will significantly alter the required personal protective equipment (PPE), handling procedures, and disposal methods.
Please specify which of the following categories your this compound falls into, or provide the manufacturer's name and any other identifying information from the product's label or safety data sheet (SDS):
-
Chemical Compound: Is it a chemical containing ingredients such as Dicyclohexylmethane-4,4'-diisocyanate, Titanium Dioxide, or Crystalline Silica?
-
Ceramic Glaze: Is it a product used in pottery or ceramics, such as the "Sandstorm" opaque glaze?
-
Lubricant: Is it a lubricant, for example, BARRIERTA I this compound?
-
Other: If it does not fall into the above categories, please provide as much detail as possible about its application or source.
Once you provide more specific information, I can generate a detailed guide on the personal protective equipment and procedures for safely handling your specific this compound product.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
